molecular formula C18H21N7O2 B12382388 Cdk2-IN-27

Cdk2-IN-27

Cat. No.: B12382388
M. Wt: 367.4 g/mol
InChI Key: OOPYJNHMJJVPNR-WCQYABFASA-N
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Description

Cdk2-IN-27 is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

[(1R,3S)-3-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]cyclopentyl] N-(1-methylcyclopropyl)carbamate

InChI

InChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1

InChI Key

OOPYJNHMJJVPNR-WCQYABFASA-N

Isomeric SMILES

CC1(CC1)NC(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

Canonical SMILES

CC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N

Origin of Product

United States

Foundational & Exploratory

Cdk2-IN-27: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Cdk2-IN-27 has emerged as a potent and selective inhibitor of CDK2. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a potent inhibitor of the CDK2 kinase.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition of CDK2 activity leads to cell cycle arrest, primarily at the G1/S checkpoint, and can subsequently induce apoptosis in cancer cells. The efficacy of this compound is particularly pronounced in tumors with high levels of cyclin E1, a key activating partner of CDK2.

Biochemical Activity

This compound demonstrates high potency against CDK2/cyclin complexes. The available quantitative data on its inhibitory activity is summarized below.

Target ComplexIC50Reference
CDK2/cyclin E1<10 nM[1]
CDK2/cyclin B1>10-20 nM[1]

Cellular Mechanism of Action in Cancer

The inhibition of CDK2 by this compound triggers a cascade of events within cancer cells, ultimately leading to the suppression of tumor growth.

Cell Cycle Arrest

The primary cellular effect of this compound is the induction of cell cycle arrest at the G1/S transition. By inhibiting CDK2, the phosphorylation of key substrates required for DNA replication, such as the Retinoblastoma protein (Rb), is blocked. This prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for S-phase entry.

G1_S_Transition_Inhibition cluster_downstream Downstream Effects This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_Arrest G1 Arrest CDK2_CyclinE->G1_Arrest Promotes G1/S Transition E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates

Figure 1: Inhibition of the G1/S transition by this compound.
Induction of Apoptosis

Prolonged cell cycle arrest induced by this compound can lead to programmed cell death, or apoptosis. The exact mechanisms by which CDK2 inhibition triggers apoptosis are complex and can be cell-type dependent. However, it is understood that disrupting the cell cycle can activate intrinsic apoptotic pathways.

Apoptosis_Induction This compound This compound CDK2 CDK2 This compound->CDK2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Blockade leads to Apoptotic_Pathways Intrinsic Apoptotic Pathways Cell_Cycle_Arrest->Apoptotic_Pathways Activates Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis

Figure 2: Induction of apoptosis following CDK2 inhibition.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of CDK2 inhibitors like this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against CDK2/cyclin complexes.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant CDK2/cyclin E1 or CDK2/cyclin A, a suitable substrate (e.g., Histone H1), and ATP in a kinase buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reaction Mix: - CDK2/Cyclin - Substrate - ATP - Buffer Incubate Incubate at 30°C Reagents->Incubate Inhibitor Serial Dilutions of This compound Inhibitor->Incubate Detect Quantify Phosphorylation Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Figure 3: General workflow for a kinase inhibition assay.
Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a cell-titer glo luminescent assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Rehydrate the cells and stain with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound or a vehicle control for a specified time (e.g., 48-72 hours).

  • Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide or DAPI).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Western Blot Analysis

Objective: To examine the effect of this compound on the levels and phosphorylation status of key cell cycle proteins.

Methodology:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-Rb, total Rb, p27, cyclin E) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of CDK2 that exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis. Its mechanism of action is centered on the inhibition of CDK2's kinase activity, which is crucial for the G1/S transition in the cell cycle. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other CDK2 inhibitors in a research and drug development setting. Further investigation into the specific cellular contexts where this compound is most effective will be critical for its clinical development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Cdk2-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Cdk2-IN-27, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, and its aberrant activity is implicated in the pathogenesis of various cancers. This compound emerged from a structure-based drug design program aimed at developing selective tertiary amide inhibitors. This document details the synthetic pathway, experimental protocols for its characterization, and its effects on cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Rationale

This compound was identified through a medicinal chemistry campaign that began with historical inhibitors of Extracellular signal-Regulated Kinase 2 (ERK2).[1][2][3][4] The development strategy focused on optimizing a quinazoline core scaffold to achieve high potency and selectivity for CDK2.[5][6][7][8] Structure-based drug design was instrumental in modifying the lead compounds to exploit a lipophilic pocket in the DFG-1 region of CDK2, thereby enhancing selectivity against other kinases, including ERK2 and other CDKs.[1] The introduction of a tertiary amide was found to be a key structural feature for achieving improved selectivity.[1]

The primary rationale for developing selective CDK2 inhibitors lies in their potential to treat cancers with dysregulated cell cycle control, particularly those with amplification of the CCNE1 gene, which encodes for Cyclin E1.[9][10][11] Overexpression of Cyclin E leads to hyperactivation of CDK2, driving uncontrolled cell proliferation. Furthermore, selective CDK2 inhibitors are being investigated to overcome resistance to CDK4/6 inhibitors, a current standard of care in certain breast cancers.[1][2][3][4]

Synthesis Pathway

The synthesis of this compound and its analogs originates from a multi-step process starting with commercially available reagents. While the exact, step-by-step synthesis of this compound is proprietary, the general synthetic approach for this class of tertiary amide quinazoline-based CDK2 inhibitors has been described. The core quinazoline scaffold is typically constructed first, followed by the addition of the side chains through various coupling reactions.

Below is a generalized workflow for the synthesis of related quinazolinone-based CDK2 inhibitors.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_modification Side Chain Addition cluster_final Final Product A Anthranilic Acid Derivative D 2,3-disubstituted quinazolin-4(3H)-one A->D Cyclization B Amine B->D C Chloroacetyl Chloride C->D E Introduction of Tertiary Amide Side Chain D->E Coupling Reaction F This compound Analog E->F

Caption: Generalized synthetic workflow for quinazolinone-based CDK2 inhibitors.

Quantitative Data

The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

TargetIC50 (nM)Assay Type
CDK2/cyclin E1<10Biochemical
CDK2/cyclin B1>10-20Biochemical

Data sourced from MedChemExpress.[12]

Table 2: Selectivity Profile of a Representative Tertiary Amide CDK2 Inhibitor (Compound 32)

Kinase% Inhibition @ 0.1 µM
CDK1/CycA2Strong Inhibition
CDK4Minimal Inhibition
CDK6Minimal Inhibition
ERK2Minimal Inhibition

Data from a kinome scan of a closely related analog, compound 32, as reported by Zeng et al.[1]

Table 3: Cellular Activity of a Representative Tertiary Amide CDK2 Inhibitor (Compound 32)

Cell LineIC50 (µM)Cancer Type
OVCAR3PotentOvarian Cancer

Compound 32 demonstrated significant tumor growth inhibition in OVCAR3 xenograft models.[1]

Experimental Protocols

The characterization of this compound involves a series of standardized biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

CDK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • CDK2/Cyclin E1 or A2 enzyme

  • Substrate (e.g., Histone H1 or a specific peptide)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • This compound (or other test compounds)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of CDK2/Cyclin enzyme solution.

  • Add 2 µL of a mixture of substrate and ATP to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., OVCAR3, SKOV3)

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure absorbance at 570 nm.

  • For CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period to stabilize the luminescent signal, and measure luminescence.

  • Determine the IC50 values by plotting cell viability against the inhibitor concentration.

Western Blotting for Phospho-Rb

This technique is used to assess the effect of this compound on the phosphorylation of its key substrate, the Retinoblastoma protein (Rb).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Rb.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

Signaling Pathways and Mechanism of Action

CDK2, in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S transition and S phase progression of the cell cycle. A primary mechanism of action for CDK2 is the phosphorylation and inactivation of the Retinoblastoma protein (Rb).[10][13][14] Hypophosphorylated Rb binds to the E2F family of transcription factors, repressing the transcription of genes required for DNA synthesis.[15][16][17] Upon phosphorylation by CDK4/6 and subsequently CDK2, Rb releases E2F, allowing for the expression of S-phase genes and progression of the cell cycle.[15][16][17] this compound, by inhibiting CDK2, is expected to prevent the hyperphosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and leading to cell cycle arrest at the G1/S checkpoint.[18][19]

CDK2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates p16 p16INK4a p16->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb hyper-phosphorylates p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes Cdk2_IN_27 This compound Cdk2_IN_27->CyclinE_CDK2 inhibits

Caption: The Rb-E2F signaling pathway and the inhibitory action of this compound.

The experimental workflow for characterizing a CDK2 inhibitor like this compound typically follows a hierarchical approach, starting from biochemical assays to cellular and in vivo studies.

Experimental_Workflow A Compound Synthesis and Purification B Biochemical Assays (e.g., CDK2 Kinase Assay) A->B C Kinome-wide Selectivity Profiling B->C D Cellular Assays (Proliferation, Cell Cycle Analysis) B->D E Target Engagement Assays (e.g., Phospho-Rb Western Blot) D->E F In Vivo Efficacy Studies (Xenograft Models) E->F

Caption: A typical experimental workflow for the characterization of a CDK2 inhibitor.

Conclusion

This compound is a potent and selective tertiary amide inhibitor of CDK2 that has emerged from a rational, structure-guided drug discovery effort. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, makes it a promising candidate for the treatment of cancers with aberrant CDK2 activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development who are interested in the further investigation and potential clinical application of this compound and related molecules. Further studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from this targeted therapy.

References

An In-depth Technical Guide on the In Vitro Potency and Selectivity of Cdk2-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Cdk2-IN-27, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

Core Objective

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S phase transition and DNA synthesis.[1][2] Its aberrant activation is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[1][3] this compound has emerged as a significant tool compound for studying the biological roles of CDK2. This guide summarizes its in vitro potency, selectivity, and the methodologies used for its characterization.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data regarding the in vitro potency and selectivity of this compound against its primary target and other related kinases.

Table 1: In Vitro Potency of this compound

Target ComplexIC50 (nM)Reference
CDK2/cyclin E1< 10[4]
CDK2/cyclin B1> 10-20[4]

Table 2: Selectivity Profile of this compound

Kinase% Inhibition at 0.1 µMFold Selectivity (CDK1 vs CDK2)Reference
CDK2 --[5]
CDK1Strongly Inhibited10-fold[5]
CDK4Minimal Inhibition-[5]
CDK6Minimal Inhibition-[5]
ERK2Minimal Inhibition-[5]
Kinase Panel (233 kinases)6/233 showed >70% inhibition-[5]

Note: Data for "this compound" is also referred to as "compound 27" in some literature.[4][5]

Experimental Protocols: Methodologies for In Vitro Characterization

The determination of inhibitor potency and selectivity relies on robust biochemical assays. While the specific protocol for this compound is proprietary, a generalized methodology based on common industry practices, such as luminescence-based kinase assays (e.g., ADP-Glo™), is detailed below.[6][7]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the steps to measure the inhibitory activity of a compound against a specific kinase-cyclin complex.

1. Materials and Reagents:

  • Purified recombinant CDK2/Cyclin E1 or CDK2/Cyclin A2 enzyme[8]

  • Kinase-specific substrate peptide[8]

  • Adenosine triphosphate (ATP)[8]

  • This compound (or test compound) serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]

  • Luminescent ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[6][7]

  • 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, diluted in 1:3 or 1:5 steps.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.[7]

    • Prepare a master mix containing the kinase assay buffer, the CDK2/Cyclin complex, and the specific substrate.

    • Add 2 µL of the enzyme/substrate mixture to each well.[7]

    • To initiate the kinase reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the enzymatic reaction to proceed.[7]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

    • Convert the generated ADP to ATP and measure the new ATP using a luciferase/luciferin reaction. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

    • Record the luminescence signal using a plate reader. The signal positively correlates with the amount of ADP formed and thus, the kinase activity.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Mandatory Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of this compound D Dispense Compound/DMSO to Plate A->D B Prepare Enzyme/Substrate Master Mix E Add Enzyme/Substrate Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at Room Temperature F->G H Stop Reaction & Deplete ATP G->H I Convert ADP to ATP & Add Detection Reagent H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M cluster_targets Kinase Targets Cdk2_IN_27 This compound CDK2 CDK2 Cdk2_IN_27->CDK2 Potent Inhibition (IC50 < 10 nM) CDK1 CDK1 Cdk2_IN_27->CDK1 Weak Inhibition (10-fold less potent) CDK4 CDK4 Cdk2_IN_27->CDK4 Minimal Inhibition ERK2 ERK2 Cdk2_IN_27->ERK2 Minimal Inhibition

References

The Pivotal Role of Cyclin-Dependent Kinase 2 in Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key serine/threonine kinase that plays a critical, albeit complex, role in the regulation of the eukaryotic cell cycle. Its activity is essential for the timely transition from the G1 to the S phase, the initiation and progression of DNA synthesis, and has also been implicated in the G2/M transition. The precise control of Cdk2 activity is paramount for normal cell proliferation, and its deregulation is a hallmark of many human cancers, making it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the biological functions of Cdk2 in cell cycle progression, complete with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Cdk2 Activity and Regulation Through the Cell Cycle

Cdk2 is a catalytic subunit that requires association with a regulatory cyclin subunit for its activation. The primary cyclin partners for Cdk2 are cyclin E and cyclin A. The formation of these heterodimeric complexes, in conjunction with post-translational modifications, dictates the temporal and substrate-specific activity of Cdk2 throughout the cell cycle.

G1/S Transition: The Point of No Return

The transition from the G1 to the S phase represents a critical commitment point in the cell cycle. The Cdk2/cyclin E complex is a central player in orchestrating this transition.[1] In late G1, mitogenic signals lead to the synthesis of cyclin E, which binds to Cdk2.[2] This complex is then activated by the Cdk-activating kinase (CAK), which phosphorylates Cdk2 on a conserved threonine residue (Thr160).[3]

Activated Cdk2/cyclin E phosphorylates a plethora of substrates that are essential for entry into S phase. A key substrate is the retinoblastoma protein (Rb).[1] Phosphorylation of Rb by both Cdk4/6-cyclin D and subsequently Cdk2-cyclin E leads to the release of the E2F transcription factor.[4] E2F then activates the transcription of genes required for DNA replication, including cyclin A, DNA polymerase, and thymidine kinase, creating a positive feedback loop that further enhances Cdk2 activity and solidifies the commitment to S phase.[5]

S Phase: Orchestrating DNA Replication

As cells enter S phase, cyclin E is degraded, and Cdk2 associates with cyclin A. The Cdk2/cyclin A complex is crucial for the initiation and elongation stages of DNA replication.[6] It phosphorylates components of the pre-replication complex (pre-RC), such as Cdc6 and MCM proteins, to initiate DNA synthesis at origins of replication. Furthermore, Cdk2/cyclin A activity prevents the re-assembly of pre-RCs, thereby ensuring that DNA is replicated only once per cell cycle.

G2/M Transition: A Supporting Role

While Cdk1 is the primary driver of the G2/M transition, Cdk2/cyclin A also contributes to the events leading up to mitosis.[7] It has been shown to phosphorylate and regulate proteins involved in centrosome duplication and maturation.[8] Additionally, Cdk2/cyclin A can influence the activation of the Cdk1/cyclin B complex, thereby facilitating a smooth entry into mitosis.

Quantitative Analysis of Cdk2 Function

The study of Cdk2's role in the cell cycle has been greatly advanced by quantitative experimental approaches. The following tables summarize key quantitative data from various studies.

Cell Line Cdk2 Inhibitor IC50 (µM) Reference
HCC1806CDK2i-40.025[9]
BT549CDK2i-40.035[9]
MCF7CDK2i-40.045[9]
MCF7 Palbo-RCDK2i-40.02[9]
Hs68CDK2i-40.06[9]
MCF-7Roscovitine15[10]
ELRoscovitine15[10]
LMW-ERoscovitine10[10]
MultipleFlavopiridol0.17[11]
MultipleP276-000.224[12]
MultipleAT75190.044[12]
MultipleBAY-10003940.005-0.025[12]
MCF-7Compound 140.11[13]
MCF-7Compound 150.262[13]
HepG-2Sorafenib13.19[13]

Table 1: IC50 Values of Various Cdk2 Inhibitors in Different Cancer Cell Lines.

Cell Type Genetic Modification Effect on Proliferation Reference
Mouse Embryonic Fibroblasts (MEFs)Cdk2 knockoutReduced proliferation rate, delayed S phase entry[14]
MEFsCdk4/Cdk2 double knockoutSignificantly slower proliferation, increased susceptibility to stress[14]
Neural Progenitor CellsCdk2 knockoutDecreased proliferation and self-renewal[15]
High-Grade Serous Carcinoma (HGSC)CDK2 siRNA knockdownSelective reduction in clonogenic survival[16]
U-2OS & Saos-2 Osteosarcoma CellsCDK2 siRNA knockdownInhibition of cell proliferation, G0/G1 arrest[17][18]
MEFsCdk2nullcyclin A2nullImpaired proliferation, premature senescence[19][20]
CDK2AS MEFs1NM-PP1 treatmentDramatic decrease in proliferation[21]

Table 2: Effects of Cdk2 Depletion or Inhibition on Cell Proliferation.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Cdk2 function. The following are protocols for key experiments cited in the study of Cdk2.

Protocol 1: Cell Synchronization by Double Thymidine Block

This protocol is used to arrest cells at the G1/S boundary, allowing for the study of synchronous cell populations as they progress through the cell cycle.[22][23]

Materials:

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Thymidine stock solution (100 mM in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Seed cells in a culture dish to reach 20-30% confluency.[23]

  • Add thymidine to the culture medium to a final concentration of 2 mM.[24]

  • Incubate the cells for 16-18 hours.[23][25]

  • Remove the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.[25]

  • Add fresh, pre-warmed culture medium and incubate for 9 hours to release the cells from the block.[24]

  • Add thymidine again to a final concentration of 2 mM and incubate for another 14-17 hours.[24][25]

  • To release the cells from the second block, remove the thymidine-containing medium, wash twice with pre-warmed sterile PBS, and add fresh, pre-warmed culture medium.[25]

  • Cells are now synchronized at the G1/S boundary and can be collected at various time points to analyze different phases of the cell cycle.

Protocol 2: In Vitro Cdk2 Kinase Assay using Histone H1 (Radioactive)

This assay measures the kinase activity of Cdk2 by quantifying the incorporation of radioactive phosphate into a substrate, such as Histone H1.[26][27]

Materials:

  • Active Cdk2/cyclin complex (e.g., Cdk2/cyclin A)

  • Histone H1 (substrate)

  • 5X Kinase Buffer (250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 5 mM DTT)

  • [γ-³²P]ATP (10 μCi/μl)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • 5 µl of 5X Kinase Buffer

    • 5 µl of Histone H1 (1 mg/ml stock)

    • 2.5 µl of active Cdk2/cyclin A

    • 11.5 µl of sterile distilled water

  • Initiate the reaction by adding 1 µl of [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.[26]

  • Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid.[26]

  • Wash once with acetone for 5 minutes.[26]

  • Air dry the paper squares and place them in a scintillation vial with scintillation cocktail.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 3: Immunoprecipitation (IP) Kinase Assay

This method is used to measure the activity of endogenous Cdk2 from cell lysates.[28][29]

Materials:

  • Cell lysate

  • Anti-Cdk2 antibody

  • Protein A/G agarose beads

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., PBS or IP buffer)

  • Kinase Assay Buffer and reagents (as in Protocol 2)

Procedure:

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Incubate the supernatant with an anti-Cdk2 antibody for 1-2 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.

  • Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase buffer.[30]

  • Resuspend the beads in kinase reaction buffer containing Histone H1 and [γ-³²P]ATP.

  • Proceed with the kinase reaction, stopping, and quantification as described in Protocol 2.

Protocol 4: siRNA-mediated Knockdown of Cdk2

This protocol describes the transient silencing of Cdk2 expression to study its functional consequences.[16][17]

Materials:

  • Cdk2-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cells to be transfected

Procedure:

  • Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

  • In a sterile tube, dilute the Cdk2 siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.

  • Add the siRNA-lipid complex dropwise to the cells.

  • Incubate the cells for 24-72 hours.

  • Harvest the cells and analyze the knockdown efficiency by Western blotting for Cdk2 protein levels and assess the phenotypic consequences (e.g., cell cycle analysis by flow cytometry, proliferation assays).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and regulatory networks involving Cdk2.

Cdk2_Activation_Regulation Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E_CDK2 Cyclin E-CDK2 (inactive) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Active_Cyclin_E_CDK2 Cyclin E-CDK2 (active) Cyclin_E_CDK2->Active_Cyclin_E_CDK2 CAK (pT160) Active_Cyclin_E_CDK2->pRb hyperphosphorylates S_Phase_Entry S Phase Entry Active_Cyclin_E_CDK2->S_Phase_Entry CAK CAK p21_p27 p21/p27 (CKIs) p21_p27->Active_Cyclin_E_CDK2 inhibits

Caption: Cdk2 activation and regulation at the G1/S transition.

Cdk2_S_Phase_Progression Active_Cyclin_E_CDK2 Cyclin E-CDK2 (active) Cyclin_A_synthesis Cyclin A Synthesis Active_Cyclin_E_CDK2->Cyclin_A_synthesis promotes Cyclin_E_degradation Cyclin E Degradation Active_Cyclin_E_CDK2->Cyclin_E_degradation triggers Cyclin_A_CDK2 Cyclin A-CDK2 (active) Cyclin_A_synthesis->Cyclin_A_CDK2 CDK2 CDK2 CDK2->Cyclin_A_CDK2 pre_RC Pre-Replication Complex (pre-RC) Cyclin_A_CDK2->pre_RC phosphorylates Re_replication_block Re-replication Block Cyclin_A_CDK2->Re_replication_block ensures DNA_Replication_Initiation DNA Replication Initiation pre_RC->DNA_Replication_Initiation S_Phase_Progression S Phase Progression DNA_Replication_Initiation->S_Phase_Progression

Caption: Role of Cdk2 in S phase progression and DNA replication.

Experimental_Workflow_IP_Kinase_Assay Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation (with anti-Cdk2 antibody) Cell_Lysis->Immunoprecipitation Washing 4. Washing of Immunocomplexes Immunoprecipitation->Washing Kinase_Assay 5. In Vitro Kinase Assay (Histone H1 + [γ-³²P]ATP) Washing->Kinase_Assay SDS_PAGE 6. SDS-PAGE and Autoradiography Kinase_Assay->SDS_PAGE Quantification 7. Quantification of Kinase Activity SDS_PAGE->Quantification

Caption: Experimental workflow for an immunoprecipitation kinase assay.

Cdk2 in Cancer and as a Therapeutic Target

Given its central role in promoting cell proliferation, it is not surprising that the Cdk2 signaling pathway is frequently deregulated in cancer. Overexpression of cyclin E is a common feature of many tumors and is often associated with a poor prognosis. This leads to the constitutive activation of Cdk2, driving uncontrolled cell division.

The critical role of Cdk2 in cancer has made it an attractive target for the development of small molecule inhibitors. As shown in Table 1, a variety of Cdk2 inhibitors have been developed and have shown efficacy in preclinical studies, particularly in cancer cells that are dependent on the Cdk2 pathway for their proliferation. The development of selective and potent Cdk2 inhibitors remains an active area of research in oncology drug development.

Conclusion

Cdk2 is a multifaceted kinase that acts as a central hub in the intricate network of proteins that govern cell cycle progression. Its sequential activation by cyclin E and cyclin A ensures the orderly transition through the G1/S checkpoint and the faithful replication of the genome during S phase. The wealth of quantitative data and the detailed experimental methodologies available have provided a deep understanding of its function. The continued exploration of Cdk2 biology, particularly in the context of cancer, holds great promise for the development of novel and effective anti-cancer therapies.

References

Structural Basis for the Selectivity of Cdk2-IN-27: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and molecular underpinnings that confer selectivity to Cdk2-IN-27, a potent inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Understanding the precise mechanisms of this selectivity is paramount for the rational design of next-generation kinase inhibitors with improved therapeutic profiles. This document consolidates quantitative biochemical and cellular data, detailed experimental methodologies, and visual representations of the key structural determinants and signaling pathways.

Quantitative Inhibition Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This compound (referred to as compound 27 in its primary publication) has been profiled against a broad panel of kinases to ascertain its specificity. The following tables summarize the quantitative data from biochemical and cellular assays.

Table 1: Biochemical Kinase Selectivity of this compound
Kinase Target% Inhibition at 0.1 µMIC₅₀ (nM)Selectivity (fold vs Cdk2)
Cdk2/cyclin E >70%5.2 1
Cdk1/cyclin B>70%5210
Cdk4/cyclin D1<30%>1000>192
Cdk6/cyclin D3<30%>1000>192
ERK2<30%>1000>192
Selected from a panel of 233 kinases. For the full panel, refer to the supplementary information of the source publication.
Table 2: Cellular Activity of this compound
Cell LineAssay TypeCellular TargetIC₅₀ (nM)
OVISEEdU IncorporationCdk2130
SKOV3EdU IncorporationCdk4/6>10,000

The Structural Basis of this compound Selectivity

The selectivity of this compound is achieved through the exploitation of subtle differences in the ATP-binding pockets of various kinases, particularly Cdk2, Cdk1, Cdk4, and ERK2. While the overall architecture of the kinase domain is highly conserved, minor variations in amino acid residues and the conformational flexibility of certain regions can be leveraged for selective inhibitor design.

The design of this compound originated from a series of ERK2 inhibitors. Structure-based drug design efforts focused on modifying a tertiary amide scaffold to enhance Cdk2 potency and selectivity. The key structural features contributing to the selectivity of this inhibitor series include:

  • Exploitation of the DFG-1 Pocket: A crucial difference between Cdk2 and ERK2 lies in the residue at position 144 (Cdk2) and 164 (ERK2) in the DFG-1 pocket. Cdk2 possesses a smaller alanine residue (Ala144), which creates a more spacious and lipophilic pocket compared to the cysteine residue (Cys164) in ERK2. This compound and its analogs were designed with bulkier tertiary amines to specifically occupy this larger pocket in Cdk2, thereby achieving selectivity against ERK2.

  • Targeting Lower Hinge Binding Residues for Cdk4/6 Selectivity: While the ATP-binding sites of Cdk2 and Cdk4/6 share high homology, differences in the lower hinge region are exploited by this compound. The introduction of specific moieties on the inhibitor scaffold allows for interactions with residues unique to the Cdk2 binding pocket, leading to reduced affinity for Cdk4 and Cdk6.

  • Challenges in Cdk1 Selectivity: The high degree of sequence and structural similarity in the active sites of Cdk1 and Cdk2 presents a significant challenge for designing selective inhibitors. The residues critical for the binding of this compound are largely conserved between Cdk2 and Cdk1, resulting in a more modest 10-fold selectivity.

Below is a diagram illustrating the logical relationship of how the structural differences between the kinases are exploited to achieve the selectivity of this compound.

Structural Basis for this compound Selectivity cluster_cdk2 Cdk2 cluster_erk2 ERK2 cluster_cdk46 Cdk4/6 cluster_cdk1 Cdk1 Cdk2_pocket Spacious DFG-1 Pocket (Ala144) Unique Lower Hinge Residues ERK2_pocket Constricted DFG-1 Pocket (Cys164) Cdk46_pocket Different Lower Hinge Residues Cdk1_pocket Highly Similar Active Site to Cdk2 Cdk2_IN_27 This compound (Tertiary Amide Scaffold) Cdk2_IN_27->Cdk2_pocket High Affinity Binding Cdk2_IN_27->ERK2_pocket Steric Hindrance Cdk2_IN_27->Cdk46_pocket Reduced Affinity Cdk2_IN_27->Cdk1_pocket Moderate Affinity Cdk2 Signaling Pathway and Inhibition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_Cdk46 Cyclin D-Cdk4/6 Mitogenic_Signals->CyclinD_Cdk46 Activates Rb Rb CyclinD_Cdk46->Rb Phosphorylates CyclinD_Cdk46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription Cdk2_CyclinE Cdk2-Cyclin E CyclinE->Cdk2_CyclinE Activates Cdk2_CyclinE->Rb Hyper-phosphorylates DNA_Replication DNA Replication (S Phase Entry) Cdk2_CyclinE->DNA_Replication Promotes Cdk2_IN_27 This compound Cdk2_IN_27->Cdk2_CyclinE Inhibits Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Antibody, Inhibitor, and Tracer Solutions Start->Prepare_Reagents Dispense_Kinase Dispense Kinase-Antibody Mixture to Plate Prepare_Reagents->Dispense_Kinase Add_Inhibitor Add Serial Dilutions of This compound Dispense_Kinase->Add_Inhibitor Incubate_1 Incubate (60 min) Add_Inhibitor->Incubate_1 Add_Tracer Add Fluorescent Tracer Incubate_1->Add_Tracer Incubate_2 Incubate (60 min) Add_Tracer->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Cdk2-IN-27: A Technical Guide to its Effect on the G1/S Phase Transition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Cyclin-Dependent Kinase 2 (Cdk2) in the G1/S phase transition of the cell cycle and the inhibitory effects of Cdk2-IN-27. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Introduction: The Role of Cdk2 in the G1/S Checkpoint

The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical and tightly regulated checkpoint in the eukaryotic cell cycle, ensuring that cells only commit to DNA replication when conditions are favorable.[1] Cyclin-Dependent Kinase 2 (Cdk2) is a key serine/threonine kinase that governs this transition.[2] The activity of Cdk2 is primarily regulated by its association with regulatory subunits known as cyclins, particularly Cyclin E and Cyclin A.[3]

During the late G1 phase, the Cdk2/Cyclin E complex becomes active and phosphorylates a number of key substrates, most notably the Retinoblastoma protein (pRb).[3] Phosphorylation of pRb by Cdk2/Cyclin E leads to the release of the E2F family of transcription factors.[1] Once liberated, E2F transcription factors activate the transcription of genes required for S-phase entry, including DNA polymerase, thymidine kinase, and Cyclin A.[1] The subsequent formation of the Cdk2/Cyclin A complex further promotes DNA replication and progression through the S phase.[3]

Given its pivotal role, dysregulation of Cdk2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[2] Inhibition of Cdk2 is expected to induce cell cycle arrest at the G1/S checkpoint, thereby preventing the proliferation of cancer cells.[2]

This compound: A Potent Cdk2 Inhibitor

This compound has been identified as a potent inhibitor of Cdk2.[4] Information regarding this compound is primarily available through patent literature, which describes its discovery and initial characterization.[4]

Mechanism of Action

Like many kinase inhibitors, this compound is presumed to function by competing with ATP for the binding site on the Cdk2 enzyme, thereby preventing the phosphorylation of its substrates. This inhibition of Cdk2's kinase activity blocks the downstream signaling cascade that leads to the G1/S phase transition, resulting in cell cycle arrest.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro kinase assays. The available data is summarized in the table below, alongside data for other known Cdk2 inhibitors for comparative purposes.

InhibitorTargetIC50Reference
This compound Cdk2/cyclin E1<10 nM[4]
This compound Cdk2/cyclin B1>10-20 nM[4]
Milciclib Cdk245 nM[5]
Roscovitine Cdk20.7 µM[1]
SNS-032 Cdk248 nM[1]
CCT068127 Cdk2/cyclin E10 nM[6]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Cdk2 Signaling Pathway at the G1/S Transition

G1_S_Transition Mitogenic_Stimuli Mitogenic Stimuli CyclinD_Cdk46 Cyclin D-Cdk4/6 Mitogenic_Stimuli->CyclinD_Cdk46 pRb_E2F pRb-E2F Complex CyclinD_Cdk46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes Cdk2_CyclinE Cdk2-Cyclin E CyclinE->Cdk2_CyclinE activates Cdk2 Cdk2_CyclinE->pRb_E2F phosphorylates (positive feedback) G1_S_Arrest G1/S Arrest Cdk2_CyclinE->G1_S_Arrest S_Phase_Entry S-Phase Entry Cdk2_CyclinE->S_Phase_Entry Cdk2_IN_27 This compound Cdk2_IN_27->Cdk2_CyclinE inhibits

Cdk2 signaling pathway at the G1/S transition.
Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start: Select Cancer Cell Line (e.g., with high Cyclin E) treat Treat cells with this compound (various concentrations) start->treat biochem_assay Biochemical Assay: In vitro Kinase Assay treat->biochem_assay cell_based_assays Cell-Based Assays treat->cell_based_assays ic50 Determine IC50 biochem_assay->ic50 end Conclusion: Evaluate efficacy and mechanism of action ic50->end flow Cell Cycle Analysis: Flow Cytometry (PI Staining) cell_based_assays->flow western Protein Expression: Western Blot cell_based_assays->western g1_arrest Quantify G1 Arrest flow->g1_arrest g1_arrest->end protein_levels Analyze pRb, Cyclin E/A levels western->protein_levels protein_levels->end

Workflow for Cdk2 inhibitor evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Cdk2 inhibitors.

In Vitro Cdk2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cdk2/Cyclin E1.

Materials:

  • Recombinant human Cdk2/Cyclin E1 enzyme

  • Histone H1 protein (as substrate)

  • This compound (at various concentrations)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Cdk2/Cyclin E1 enzyme, and the desired concentration of this compound or DMSO (as a control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and Histone H1 substrate.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P into the Histone H1 substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Markers

Objective: To determine the effect of this compound on the phosphorylation of pRb and the expression of key cell cycle proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-pRb (Ser807/811), anti-pRb, anti-Cyclin E, anti-Cyclin A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to ensure equal protein loading.

Conclusion

This compound is a potent inhibitor of Cdk2 that holds promise as a therapeutic agent for cancers with dysregulated Cdk2 activity. Its ability to arrest the cell cycle at the G1/S transition provides a clear mechanism for its anti-proliferative effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other Cdk2 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

The Dual Mandate of Cdk2: Orchestrating DNA Replication and Repair

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (Cdk2) stands as a central regulatory node in the intricate network governing cell cycle progression, DNA replication, and the maintenance of genomic integrity. This technical guide provides a comprehensive examination of the multifaceted roles of Cdk2, with a particular focus on its critical functions in the initiation and elongation phases of DNA replication and its nuanced involvement in multiple DNA repair pathways. We delve into the molecular mechanisms of Cdk2 activity, its key substrates, and its interplay with major signaling cascades such as the ATM/ATR pathway. This guide also presents a compilation of quantitative data on Cdk2 kinase activity and inhibitor efficacy, detailed protocols for essential experimental assays, and visual representations of key signaling and experimental workflows to facilitate a deeper understanding of Cdk2's pivotal role in cellular homeostasis and its potential as a therapeutic target in oncology.

Cdk2: A Master Regulator of the G1/S Transition and DNA Replication

The progression from the first gap phase (G1) to the synthesis phase (S) of the cell cycle is a tightly controlled process, ensuring that DNA replication is initiated only when conditions are favorable. Cdk2, in complex with its regulatory partners, Cyclin E and Cyclin A, is a key architect of this transition and the subsequent replication process.

G1/S Transition: Unleashing the Replication Machinery

During the G1 phase, the anaphase-promoting complex/cyclosome (APC/C) is active, targeting key S-phase-promoting factors for degradation. As cells prepare to enter the S phase, the activity of the APC/C is downregulated, allowing for the accumulation of Cyclin E. Cyclin E binds to and activates Cdk2, forming the Cdk2/Cyclin E complex. This complex then phosphorylates a plethora of substrates, effectively triggering the transition into S phase.[1]

A critical target of Cdk2/Cyclin E is the retinoblastoma protein (pRb). Phosphorylation of pRb by Cdk2/Cyclin E leads to the release of the E2F family of transcription factors.[2] E2F then activates the transcription of genes essential for DNA replication, including components of the pre-replication complex (pre-RC).

Initiation of DNA Replication: From Pre-Replication to Pre-Initiation

The initiation of DNA replication occurs at specific genomic locations known as origins of replication. The assembly of the replication machinery at these origins is a two-step process, tightly regulated to ensure that each origin fires only once per cell cycle.

  • Pre-Replication Complex (pre-RC) Formation: In late M and early G1 phases, when Cdk activity is low, the origin recognition complex (ORC) binds to replication origins. This is followed by the recruitment of Cdc6 and Cdt1, which in turn load the minichromosome maintenance (MCM) complex (Mcm2-7), the catalytic core of the replicative helicase, onto the DNA. This entire assembly is known as the pre-RC.

  • Pre-Initiation Complex (pre-IC) Formation and Origin Firing: The activation of origins, or "firing," is triggered by two key S-phase kinases: Cdk2 and Dbf4-dependent kinase (DDK). Cdk2/Cyclin E and Cdk2/Cyclin A phosphorylate several components of the pre-RC and other replication factors.[3][4] This phosphorylation cascade leads to the recruitment of additional proteins, including Cdc45 and the GINS complex, to form the pre-initiation complex (pre-IC). The formation of the pre-IC activates the helicase activity of the MCM complex, leading to the unwinding of the DNA and the initiation of replication.

Cdk2 activity has a dual role in this process. While it promotes the formation of the pre-IC and origin firing, high Cdk2 activity during S, G2, and M phases prevents the formation of new pre-RCs, thereby ensuring that DNA is replicated only once per cell cycle.[5][6]

Elongation Phase: Ensuring Processivity

Once replication is initiated, Cdk2 continues to play a role in the elongation phase. Cdk2, primarily in complex with Cyclin A, is thought to phosphorylate factors that promote the processivity of DNA polymerases and the efficient progression of replication forks.

The Dichotomous Role of Cdk2 in DNA Repair

Beyond its canonical role in DNA replication, Cdk2 is intricately involved in the cellular response to DNA damage (DDR). Its function in this context is complex, as Cdk2 activity is both required for certain repair processes and is a target of checkpoint signaling to halt cell cycle progression in the presence of damaged DNA.[7]

Cdk2 as a Target of the DNA Damage Checkpoint

In response to DNA damage, checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[8] These kinases initiate a signaling cascade that ultimately leads to cell cycle arrest, providing time for DNA repair. A key downstream effector of the ATM/ATR pathway is the checkpoint kinase Chk1, which can inhibit the activity of Cdc25 phosphatases.[9] Inactivation of Cdc25 prevents the removal of inhibitory phosphorylations on Cdk2, leading to its inactivation and a halt in cell cycle progression, primarily at the G1/S and intra-S checkpoints.[10]

G1_S_Checkpoint DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 activates p21 p21 p53->p21 induces transcription Cdk2_CyclinE Cdk2/Cyclin E p21->Cdk2_CyclinE inhibits G1_S_Arrest G1/S Arrest Cdk2_CyclinE->G1_S_Arrest inhibition leads to

Figure 1: G1/S DNA Damage Checkpoint Pathway involving Cdk2.

Cdk2's Active Role in DNA Repair Pathways

Paradoxically, Cdk2 activity is also essential for the efficient execution of several DNA repair pathways.

Homologous recombination is a high-fidelity repair mechanism for DNA double-strand breaks (DSBs) that is predominantly active in the S and G2 phases of the cell cycle. Cdk2 activity is crucial for promoting the initiation of HR by phosphorylating key factors involved in DNA end resection, a critical first step in HR.[11][12] One such target is the protein CtIP (C-terminal binding protein interacting protein), which, upon phosphorylation by Cdk2, promotes the resection of DNA ends to generate the 3' single-stranded DNA overhangs necessary for strand invasion.

Non-homologous end joining is another major pathway for repairing DSBs, which directly ligates the broken DNA ends. While generally considered to be more error-prone than HR, it is active throughout the cell cycle. The role of Cdk2 in NHEJ is less well-defined than in HR, but some studies suggest that Cdk2 activity can influence the efficiency of this pathway.[11]

DNA_Repair_Pathways cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) Cdk2_CyclinA_HR Cdk2/Cyclin A CtIP CtIP Cdk2_CyclinA_HR->CtIP phosphorylates Resection DNA End Resection CtIP->Resection promotes HR_Repair HR Repair Resection->HR_Repair Cdk2_NHEJ Cdk2 NHEJ_Factors NHEJ Factors Cdk2_NHEJ->NHEJ_Factors influences NHEJ_Repair NHEJ Repair NHEJ_Factors->NHEJ_Repair DSB Double-Strand Break cluster_HR cluster_HR DSB->cluster_HR cluster_NHEJ cluster_NHEJ DSB->cluster_NHEJ

Figure 2: Role of Cdk2 in DNA Double-Strand Break Repair Pathways.

Quantitative Data on Cdk2 Activity

Understanding the quantitative aspects of Cdk2 kinase activity is crucial for both basic research and the development of targeted therapies.

Cdk2 Substrate Recognition

Cdk2, in complex with its cyclin partners, recognizes and phosphorylates substrates containing a consensus motif. The minimal consensus sequence for Cdk2 phosphorylation is [S/T]P, where S is serine and T is threonine.[13] However, the presence of a basic residue (K/R) at the +3 position ([S/T]Px[K/R]) significantly enhances substrate recognition and phosphorylation efficiency.[13] Furthermore, a hydrophobic residue (often Leucine) in a so-called "RXL" or "Cy" motif, distinct from the phosphorylation site, can mediate direct interaction with the cyclin subunit, enhancing substrate recruitment.[10]

Motif Type Consensus Sequence Binding Affinity Reference
Minimal[S/T]PLow[13]
Optimal[S/T]Px[K/R]High[13]
Cyclin BindingRXL / CyVariable[10]
Cdk2 Inhibitor Potency

The central role of Cdk2 in cell proliferation has made it an attractive target for cancer therapy. A number of small molecule inhibitors have been developed, and their potency is typically measured by their half-maximal inhibitory concentration (IC50).

Inhibitor Target(s) IC50 for Cdk2 (nM) Reference
Roscovitine (Seliciclib)Cdk1, Cdk2, Cdk5, Cdk7, Cdk9100[14]
Flavopiridol (Alvocidib)Cdk1, Cdk2, Cdk4, Cdk6, Cdk9100[14][15]
AT7519Cdk1, Cdk2, Cdk4, Cdk5, Cdk944[14]
MilciclibCdk1, Cdk2, Cdk4, Cdk545[15]
RibociclibCdk4, Cdk6>10,000[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Cdk2 in DNA replication and repair.

In Vitro Cdk2 Kinase Assay

This protocol describes a radiometric assay to measure the kinase activity of Cdk2 using Histone H1 as a substrate.

Materials:

  • Active Cdk2/Cyclin A or Cdk2/Cyclin E complex

  • Histone H1 (substrate)

  • Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Assay Buffer

    • 5 µL of Histone H1 (1 mg/mL stock)

    • x µL of active Cdk2 complex (amount to be optimized)

    • x µL of nuclease-free water to a final volume of 20 µL.

  • Initiate the reaction by adding 5 µL of [γ-³²P]ATP (specific activity to be determined).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone for 2 minutes to dry the paper.

  • Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Kinase_Assay_Workflow Start Prepare Kinase Reaction Mix (Cdk2, Histone H1, Buffer) Add_ATP Add [γ-³²P]ATP Start->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot on P81 Paper Incubate->Spot Wash_Acid Wash with Phosphoric Acid (3x) Spot->Wash_Acid Wash_Acetone Wash with Acetone Wash_Acid->Wash_Acetone Scintillation Scintillation Counting Wash_Acetone->Scintillation End Quantify Kinase Activity Scintillation->End

Figure 3: Workflow for an In Vitro Cdk2 Kinase Assay.

Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Frosted microscope slides

  • Normal melting point (NMP) agarose (1% in PBS)

  • Low melting point (LMP) agarose (0.5% in PBS)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Gold or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.

  • Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose at 37°C.

  • Pipette the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.

  • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.

  • Fill the tank with cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.

  • Carefully remove the slides and neutralize by washing three times for 5 minutes each with neutralization buffer.

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Capture images and analyze the extent of DNA migration (the "comet tail") using specialized software.

HR and NHEJ Reporter Assays

These assays utilize cell lines containing integrated reporter constructs to quantify the efficiency of HR and NHEJ.

Materials:

  • Reporter cell line (e.g., DR-GFP for HR, EJ5-GFP for NHEJ)

  • I-SceI expression vector

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Plate the reporter cells at an appropriate density.

  • Transfect the cells with an I-SceI expression vector to induce a specific DNA double-strand break within the reporter construct.

  • Co-transfect with a vector expressing a fluorescent protein (e.g., mCherry) to control for transfection efficiency.

  • Incubate the cells for 48-72 hours to allow for DNA repair and expression of the reporter protein (GFP).

  • Harvest the cells and analyze by flow cytometry.

  • The percentage of GFP-positive cells among the transfected (mCherry-positive) population represents the efficiency of the respective repair pathway.[6][11]

Conclusion and Future Directions

Cdk2's intricate involvement in both the faithful duplication of the genome and the response to DNA damage underscores its importance in maintaining cellular homeostasis. Its dual nature presents both challenges and opportunities for therapeutic intervention. While Cdk2 inhibitors have shown promise in preclinical studies, their clinical efficacy has been limited, partly due to functional redundancy with other Cdks.

Future research should focus on elucidating the specific contexts in which cancer cells are uniquely dependent on Cdk2 activity. A deeper understanding of the Cdk2-dependent phosphorylation events that are critical for specific DNA repair pathways could lead to the development of more targeted therapies. Furthermore, exploring synthetic lethal interactions between Cdk2 inhibition and defects in other DNA repair pathways holds significant promise for personalized cancer treatment. The continued development of sophisticated tools to probe Cdk2 activity and its substrate network in real-time will be instrumental in unraveling the full spectrum of its functions and in realizing its potential as a therapeutic target.

References

Cdk2-IN-27 Target Validation in Specific Cancer Types: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation for CDK2 in various cancer types, with a focus on the potent and selective inhibitor, Cdk2-IN-27. Due to the limited publicly available data on this compound, this guide supplements its profile with data from other well-characterized CDK2 inhibitors to provide a thorough understanding of CDK2 target validation. This document details the mechanism of action of CDK2, the rationale for its inhibition in oncology, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: CDK2 as a Cancer Target

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in orchestrating the cell cycle.[1] Its activity is tightly regulated by the binding of cyclins, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental for the transition from the G1 to the S phase, while the CDK2/cyclin A complex is crucial for the progression through the S phase and entry into mitosis.[1][2]

In many cancers, the CDK2 pathway is hyperactivated through various mechanisms, including the amplification of the CCNE1 gene (encoding cyclin E1), loss of endogenous inhibitors such as p21 and p27, and mutations in upstream signaling pathways.[3][4] This aberrant CDK2 activity leads to uncontrolled cell proliferation, a defining characteristic of cancer. Consequently, inhibiting CDK2 has emerged as a promising therapeutic strategy.

This compound: A Potent and Selective CDK2 Inhibitor

This compound (also referred to as compound 1) is a novel and potent inhibitor of CDK2. While detailed peer-reviewed studies on its biological effects in cancer models are not extensively available in the public domain, initial biochemical data indicates high potency and selectivity.

Table 1: Biochemical Potency of this compound

Target ComplexIC50 (nM)
CDK2/cyclin E1< 10
CDK2/cyclin B1> 10-20

Data sourced from MedChemExpress and patent application WO2023092088A1.[5]

This profile suggests that this compound is a highly selective inhibitor of the CDK2/cyclin E1 complex, which is the primary driver of the G1/S transition.

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in cell cycle regulation, highlighting its activation by cyclins and its downstream effects on key substrates like the retinoblastoma protein (Rb).

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) CDK46->Rb Releases p16 p16 (INK4a) p16->CDK46 Inhibits E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CDK2->S_Phase_Entry Promotes p21_p27 p21/p27 (CKIs) p21_p27->CDK2 Inhibits Cdk2_IN_27 This compound Cdk2_IN_27->CDK2 Inhibits

Caption: The CDK2 signaling cascade and its role in G1/S transition.

Target Validation in Specific Cancer Types

The rationale for targeting CDK2 varies across different cancer types, often dictated by the specific genetic and molecular alterations driving the malignancy.

Breast Cancer

In hormone receptor-positive (HR+) breast cancer, resistance to CDK4/6 inhibitors is a significant clinical challenge. Preclinical studies suggest that this resistance can be driven by the activation of CDK2, providing a strong rationale for combined CDK2 and CDK4/6 inhibition.[3] Furthermore, in anti-estrogen-resistant breast cancer cells, both CDK2 and CDK1 have been identified as therapeutic targets.[6]

Table 2: Efficacy of CDK2 Inhibitors in Breast Cancer Cell Lines

InhibitorCell LineCancer SubtypeEffectIC50 / ConcentrationReference
NU2058MCF7HR+Inhibition of pRb phosphorylation, Reduced proliferation, Cell death~54 µM (for 50% CDK2 inhibition in cells)[6]
NU6102MCF7HR+Inhibition of pRb phosphorylation, Reduced proliferation, Cell death~9 µM (for 50% CDK2 inhibition in cells)[6]
INX-315MultipleCDK4/6i-resistantInduces cell cycle arrest and senescenceNot specified[3]
Ovarian and Gastric Cancer

A subset of ovarian and gastric cancers is characterized by the amplification of the CCNE1 gene, leading to cyclin E1 overexpression and a strong dependence on CDK2 for proliferation. These cancers are often resistant to chemotherapy and have a poor prognosis, making them prime candidates for CDK2-targeted therapies.[3][7]

Table 3: Efficacy of the CDK2 Inhibitor INX-315 in CCNE1-Amplified Cancer Models

ModelCancer TypeEffectFindingReference
Cell LinesOvarian, GastricCell Cycle Arrest, SenescenceINX-315 induces G1 arrest and a senescence-like state.[3]
XenograftsOvarianTumor Growth InhibitionINX-315 demonstrates in vivo efficacy.[7]
Lung Cancer

In non-small cell lung cancer (NSCLC), deregulation of the cyclin E-CDK2 axis is associated with a poor prognosis.[8] Interestingly, preclinical studies have shown that lung cancer cells with activating KRAS mutations are particularly sensitive to CDK2 inhibition, which induces a form of mitotic catastrophe termed "anaphase catastrophe".[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CDK2 inhibitor efficacy. Below are protocols for key experiments cited in the validation of CDK2 as a therapeutic target.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Cell Cycle Markers
  • Cell Lysis: Treat cells with the CDK2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (Ser807/811), total Rb, Cyclin E1, CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., CCNE1-amplified ovarian cancer cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the CDK2 inhibitor (formulated in an appropriate vehicle) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).

Experimental Workflow for CDK2 Inhibitor Validation

The following diagram outlines a typical workflow for the preclinical validation of a novel CDK2 inhibitor like this compound.

Experimental_Workflow Preclinical Validation Workflow for a CDK2 Inhibitor Start Start: Novel CDK2 Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assay->Cell_Based_Assays Viability Cell Viability/Proliferation (e.g., MTT, CTG) Cell_Based_Assays->Viability Target_Engagement Target Engagement (p-Rb Western Blot) Cell_Based_Assays->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis In_Vivo_Models In Vivo Efficacy Studies Viability->In_Vivo_Models Target_Engagement->In_Vivo_Models Cell_Cycle_Analysis->In_Vivo_Models Xenograft Xenograft Models (Tumor Growth Inhibition) In_Vivo_Models->Xenograft PD_Markers Pharmacodynamic Markers (Tumor Analysis) In_Vivo_Models->PD_Markers Toxicity Preliminary Toxicity Assessment In_Vivo_Models->Toxicity Lead_Optimization Lead Optimization / IND-Enabling Studies Xenograft->Lead_Optimization PD_Markers->Lead_Optimization Toxicity->Lead_Optimization

References

Unveiling the Off-Target Profile of Cdk2-IN-27 at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the off-target effects of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Cdk2-IN-27, with a particular focus on the implications of its use at high concentrations in experimental settings. Understanding the selectivity profile of a kinase inhibitor is paramount for the accurate interpretation of research data and for anticipating potential toxicities in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a complete resource for scientists working with this compound.

Quantitative Assessment of this compound Off-Target Binding

This compound is a potent inhibitor of CDK2, a key regulator of cell cycle progression. While highly selective, like most kinase inhibitors, it can interact with other kinases, particularly at elevated concentrations. The primary off-target of this compound is Cyclin-Dependent Kinase 1 (CDK1), a closely related kinase with a high degree of structural homology in the ATP-binding pocket.

A key study profiled a closely related compound, referred to as compound 27 , against a panel of 233 kinases at a concentration of 0.1 μM. The findings from this screen are critical for understanding the baseline selectivity of this compound. At this concentration, only a small fraction of the tested kinases showed significant inhibition.

Table 1: Kinase Selectivity Profile of a this compound Analog (Compound 27) at 0.1 μM [1]

Kinase TargetPercent Inhibition at 0.1 μMNotes
CDK2/cyclin E1 Potent Inhibition (IC50 <10 nM) Primary Target
CDK1/cyclin B Strong Inhibition Primary Off-Target
Kinase 3>70%Identity not specified in abstract
Kinase 4>70%Identity not specified in abstract
Kinase 5>70%Identity not specified in abstract
Kinase 6>70%Identity not specified in abstract
CDK4Minimal InhibitionHigh selectivity against CDK4
CDK6Minimal InhibitionHigh selectivity against CDK6
ERK2Minimal InhibitionDeveloped from an ERK2 inhibitor series, but optimized for CDK2 selectivity

Data synthesized from "Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)" which describes a compound "27" believed to be this compound or a very close analog.[1]

Implications for High-Concentration Studies:

While the data at 0.1 μM demonstrates good selectivity, it is crucial to consider that at higher concentrations, the off-target effects will be more pronounced. Kinases that show moderate or even low inhibition at 0.1 μM may become significantly inhibited at micromolar concentrations. Based on the known pharmacology of this class of inhibitors, it is plausible that at concentrations exceeding 1 μM, this compound could engage a broader range of kinases, potentially including other members of the CDK family and kinases with structurally similar ATP-binding sites. Therefore, any cellular phenotype observed at high concentrations of this compound should be interpreted with caution, and orthogonal approaches should be employed to validate that the effect is due to the inhibition of CDK2 and not off-target kinases.

Experimental Protocols for Kinase Inhibition Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its characterization. Several robust methods are available, with in vitro biochemical assays being the most common for initial broad screening. Below is a generalized protocol for a typical kinase assay used for profiling, based on the principles of the ADP-Glo™ Kinase Assay.

Generalized Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol outlines the essential steps for determining the inhibitory activity of a compound against a panel of purified kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing Tris-HCl, MgCl2, BSA, and DTT. The optimal pH and salt concentrations can vary between kinases.
  • ATP Solution: Prepare a stock solution of ATP at a concentration relevant to the Km of the kinase being assayed.
  • Substrate Solution: Prepare the specific peptide or protein substrate for each kinase in the kinase buffer.
  • Test Compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a broad kinase screen might be 10 mM, with subsequent dilutions to cover a wide concentration range.
  • ADP-Glo™ Reagent: Reconstitute the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and depletes the remaining ATP.
  • Kinase Detection Reagent: Prepare the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the wells of the assay plate.
  • Add 5 µL of a mixture containing the kinase and its specific substrate to each well.
  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
  • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow for the development of the luminescent signal.
  • Read the luminescence on a plate reader.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualization of Key Signaling Pathways

To understand the potential biological consequences of the off-target effects of this compound, it is important to visualize the signaling pathways in which the primary target and key off-targets are involved.

CDK2 Signaling Pathway in Cell Cycle Progression

The primary target of this compound is CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest.

CDK2_Signaling_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry This compound This compound This compound->CDK2 CDK1_Signaling_Pathway Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->CDK1 Kinase_Inhibitor_Profiling_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Data Analysis Single-Dose Screen Single-Dose Screen Dose-Response Assay Dose-Response Assay Single-Dose Screen->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Target Engagement Target Engagement IC50 Determination->Target Engagement Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Phenotypic Screening Phenotypic Screening Target Engagement->Phenotypic Screening Off-Target Identification Off-Target Identification Selectivity Profiling->Off-Target Identification

References

Methodological & Application

Application Notes and Protocols for Cdk2-IN-27 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S transition. Its activity is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Cdk2-IN-27 is a potent and selective inhibitor of Cdk2, demonstrating significant promise in preclinical cancer research. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological effects.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and initiate DNA replication. This compound is an ATP-competitive inhibitor that binds to the active site of Cdk2, preventing the phosphorylation of its substrates. This inhibition leads to a cascade of cellular events, primarily:

  • Cell Cycle Arrest: By blocking Cdk2 activity, this compound prevents the phosphorylation of retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S-phase entry. This results in a robust cell cycle arrest at the G1/S checkpoint.

  • Induction of Apoptosis: Prolonged cell cycle arrest or high concentrations of this compound can trigger programmed cell death (apoptosis) in cancer cells.

Cdk2 Signaling Pathway and Inhibition by this compound

Cdk2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Ras Ras RTK->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway CyclinD Cyclin D MAPK_pathway->CyclinD + CyclinD_Cdk46 Cyclin D-Cdk4/6 CyclinD->CyclinD_Cdk46 Cdk46 Cdk4/6 Cdk46->CyclinD_Cdk46 pRb_E2F pRb-E2F CyclinD_Cdk46->pRb_E2F P pRb pRb E2F E2F S_phase_genes S-Phase Genes E2F->S_phase_genes Transcription pRb_E2F->pRb pRb_E2F->E2F CyclinE Cyclin E S_phase_genes->CyclinE CyclinE_Cdk2 Cyclin E-Cdk2 CyclinE->CyclinE_Cdk2 Cdk2 Cdk2 Cdk2->CyclinE_Cdk2 G1_S_transition G1/S Transition CyclinE_Cdk2->G1_S_transition Cdk2_IN_27 This compound Cdk2_IN_27->CyclinE_Cdk2 Inhibition

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on information for similar compounds, this compound is likely soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Note: The optimal solvent and storage conditions should be confirmed from the supplier's data sheet if available. Always use a freshly thawed aliquot for each experiment.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the concentration-dependent effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for vehicle control)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • For CellTiter-Glo® Assay:

    • Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density that allows for 60-70% confluency at the time of harvest.

  • Incubate overnight at 37°C.

  • Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cdk2 Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation status of Cdk2 substrates and other cell cycle-related proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, anti-Cyclin A, anti-Cdk2, anti-p27, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound as described for the cell cycle analysis protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueReference
Target Cdk2/Cyclin E1MedChemExpress
IC₅₀ <10 nMMedChemExpress
Target Cdk2/Cyclin B1MedChemExpress
IC₅₀ 10-20 nMMedChemExpress
Table 2: Representative IC₅₀ Values of Other Cdk2 Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeIC₅₀ (µM)
RoscovitineELNot Specified15 (Growth Inhibition)
RoscovitineLMW-ENot Specified10 (Cytotoxicity)
AT7519--0.044 (CDK2)
Flavopiridol--0.1 (CDK2)
P276-00--0.224 (CDK2)
BAY-1000394--0.005-0.025 (CDK2)

Note: This table provides a reference for the expected potency range of Cdk2 inhibitors.

Table 3: Expected Outcomes of this compound Treatment on Cell Cycle Distribution
Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle ControlBaselineBaselineBaseline
This compound (Low Conc.)IncreasedDecreasedNo significant change
This compound (High Conc.)Significantly IncreasedSignificantly DecreasedDecreased

Mandatory Visualizations

Experimental Workflow for this compound Cell Culture Treatment and Analysis

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT / CellTiter-Glo) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Western Blot Analysis incubation->western_blot end End: Data Analysis viability->end cell_cycle->end western_blot->end

Caption: A generalized workflow for in vitro experiments using this compound.

Application Notes and Protocols for Cdk2-IN-27: A Potent and Selective CDK2 Inhibitor for Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Cdk2-IN-27, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), to induce cell cycle arrest in cancer cell lines. The provided protocols and data are synthesized from studies on various selective CDK2 inhibitors and are intended to serve as a comprehensive guide for determining the optimal experimental conditions for this compound. The methodologies cover the assessment of inhibitory activity, induction of cell cycle arrest, and analysis of downstream signaling pathways.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] In complex with Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA synthesis.[1][2] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2] this compound is a novel small molecule inhibitor designed for high potency and selectivity against CDK2. These notes provide a framework for researchers to effectively utilize this compound to probe CDK2 function and induce cell cycle arrest in relevant cellular models.

Data Presentation: Inhibitory Activity of CDK2 Inhibitors

The inhibitory concentration of a CDK2 inhibitor can vary significantly depending on the cell line and the specific assay used. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several CDK2 inhibitors across different cancer cell lines, providing a reference range for determining the optimal concentration of this compound.

InhibitorCell LineAssay TypeIC50 (nM)Reference
Novel CDK2 Inhibitors HCC1806CellTiter-Glo (6-day)Sub-nanomolar to 10 µM--INVALID-LINK--[3]
BT549CellTiter-Glo (6-day)Sub-nanomolar to 10 µM--INVALID-LINK--[3]
MCF7CellTiter-Glo (6-day)Sub-nanomolar to 10 µM--INVALID-LINK--[3]
MCF7 Palbo-RCellTiter-Glo (6-day)Sub-nanomolar to 10 µM--INVALID-LINK--[3]
AT7519 VariousKinase Assay44--INVALID-LINK--[4]
BAY-1000394 VariousKinase Assay5 - 25--INVALID-LINK--[4]
PD-0332991 MDA-MB-231Cell Proliferation400--INVALID-LINK--[5]

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Proliferation Inhibition

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell proliferation using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A typical starting concentration range would be from 1 nM to 10 µM.[3] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay:

    • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add 100 µL of the reagent to each well, mix, and read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., at or near the IC50 value) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases. An effective CDK2 inhibitor should induce an arrest in the G1 or S phase.[1][2]

Protocol 3: EdU Incorporation Assay for S-Phase Analysis

This protocol measures the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA during the S phase. A reduction in EdU incorporation indicates inhibition of DNA synthesis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • EdU incorporation assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and a vehicle control for the desired time (e.g., 24 hours).

  • EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the kit manufacturer's protocol.

  • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing the fluorescent azide to the wells and incubate for 30 minutes in the dark. This will covalently link the fluorescent probe to the incorporated EdU.

  • Nuclear Staining: Stain the cell nuclei with a DNA dye such as Hoechst 33342.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (cells in S phase) by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Visualization of Pathways and Workflows

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2_Pathway cluster_G1 G1 Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinD_CDK46->pRb inactivates E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription S_Phase S Phase (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CyclinA->CDK2 CyclinE_CDK2 Cyclin E / CDK2 CDK2->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 CDK2->CyclinA_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates CyclinE_CDK2->S_Phase promotes entry CyclinA_CDK2->S_Phase promotes progression p21_p27 p21/p27 p21_p27->CyclinE_CDK2 inhibits p21_p27->CyclinA_CDK2 inhibits G1_Phase G1 Phase Cdk2_IN_27 This compound Cdk2_IN_27->CDK2 inhibits

Caption: CDK2 signaling at the G1/S transition.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Start Start: Select Cancer Cell Line Dose_Response 1. Dose-Response & IC50 Determination (e.g., MTT, CellTiter-Glo) Start->Dose_Response Cell_Cycle_Analysis 2. Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Dose_Response->Cell_Cycle_Analysis Use IC50 as a guide S_Phase_Analysis 3. S-Phase Progression Analysis (EdU Incorporation Assay) Cell_Cycle_Analysis->S_Phase_Analysis Western_Blot 4. Western Blot Analysis (pRb, Cyclin E/A, p21/p27) S_Phase_Analysis->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Conclusion Conclusion: Determine Optimal Concentration for Cell Cycle Arrest Data_Analysis->Conclusion

Caption: Workflow for this compound evaluation.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on cell cycle progression. By systematically determining the IC50 value and performing detailed cell cycle analysis, researchers can establish the optimal concentration of this compound required to induce cell cycle arrest in their specific cellular models. The provided diagrams offer a visual guide to the underlying signaling pathways and the experimental logic. These guidelines are intended to facilitate the effective use of this compound as a tool for cancer research and drug development.

References

Application Notes and Protocols for Cdk2-IN-27 in Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-27 is a potent and selective inhibitor of Cdk2. By arresting the cell cycle, this compound can induce apoptosis in tumor cells, representing a promising strategy for cancer treatment. These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in tumor cells, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action

Cdk2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S transition and S phase. In many tumor cells, this pathway is hyperactive, leading to uncontrolled proliferation. This compound inhibits the kinase activity of Cdk2. This inhibition leads to cell cycle arrest, which can subsequently trigger the intrinsic apoptotic pathway. Key molecular events following Cdk2 inhibition include the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.

Data Presentation

This compound Inhibitory Activity
CompoundTargetIC50 (nM)
This compoundCdk2/cyclin A7.8

Note: IC50 values can vary depending on the assay conditions and cell line used.

Effects of Cdk2 Inhibition on Cell Viability in Tumor Cell Lines
Cell LineCancer TypeCdk2 InhibitorGI50/IC50 (µM)
MCF-7Breast CancerRoscovitine15
HeLaCervical CancerNot SpecifiedData not available
A549Lung CancerNot SpecifiedData not available
JurkatT-cell LeukemiaNot SpecifiedData not available

This table presents representative data for the Cdk2 inhibitor Roscovitine to illustrate the expected range of activity. Researchers should determine the specific GI50/IC50 for this compound in their cell lines of interest.

Apoptosis Induction by Cdk2 Inhibition
Cell LineTreatment% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
HeLasi-CDK2~25%Not Specified
Caskisi-CDK2~20%Not Specified

Data from siRNA-mediated knockdown of Cdk2 in cervical cancer cells demonstrates the pro-apoptotic effect of Cdk2 inhibition[1]. Similar results are expected with this compound treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with this compound at a predetermined concentration (e.g., near the GI50 value) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Tumor cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cdk2, anti-phospho-Rb, anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control like GAPDH.

Visualizations

G This compound Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed Tumor Cells treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blot treatment->western gi50 Determine GI50 viability->gi50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis protein_expression Analyze Protein Expression western->protein_expression

Caption: Experimental workflow for evaluating this compound.

G This compound Signaling Pathway to Apoptosis Cdk2_IN_27 This compound Cdk2_Cyclin Cdk2/Cyclin E/A Complex Cdk2_IN_27->Cdk2_Cyclin Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Cdk2_IN_27->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Cdk2_IN_27->Bax Upregulates Rb Rb Phosphorylation Cdk2_Cyclin->Rb Promotes Cdk2_Cyclin->Bcl2 Maintains E2F E2F Activity Rb->E2F Inhibits CellCycle G1/S Arrest E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

References

Application Notes and Protocols: Cdk2-IN-27 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-27 is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Its efficacy in preclinical studies makes it a compound of significant interest for cancer research and drug development. Understanding the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies, is critical for accurate experimental design and interpretation of results. These application notes provide a summary of available data for similar compounds, along with detailed protocols for determining the solubility and stability of this compound in DMSO.

Estimated Solubility and Recommended Storage of this compound in DMSO

CompoundMolecular Weight ( g/mol )Solubility in DMSOStorage of Stock Solution in DMSO
This compound (Estimated) 367.41 Likely ≥ 50 mg/mL with sonication and/or warming. Empirical determination is recommended. -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
CDK2-IN-23488.53100 mg/mL (204.70 mM) with sonication.[1]-80°C for 6 months; -20°C for 1 month.[1]
CDK2-IN-31660.85100 mg/mL (151.32 mM) with sonication and warming to 60°C.[2]-80°C for 6 months; -20°C for 1 month.[2]
CDK2-IN-73442.5188 mg/mL (198.87 mM).[3]-80°C for 1 year; -20°C for 1 month.[3]

Note: The solubility of compounds in DMSO can be significantly impacted by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2][3][4]

Signaling Pathway of CDK2 in Cell Cycle Regulation

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its activity is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex initiates the G1/S transition, while the CDK2/Cyclin A complex is required for S-phase progression and entry into G2. This compound, as a CDK2 inhibitor, is designed to block the kinase activity of these complexes, leading to cell cycle arrest.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin E->CDK2_Cyclin_E associates with CDK2 CDK2 CDK2_Cyclin_A CDK2/Cyclin A Complex CDK2->CDK2_Cyclin_A CDK2->CDK2_Cyclin_E p21/p27 p21/p27 p21/p27->CDK2_Cyclin_E inhibits Cyclin A Cyclin A Cyclin A->CDK2_Cyclin_A associates with DNA_Replication DNA Replication CDK2_Cyclin_A->DNA_Replication promotes G1_S_Transition G1/S Transition CDK2_Cyclin_E->G1_S_Transition promotes This compound This compound This compound->CDK2_Cyclin_A inhibits This compound->CDK2_Cyclin_E inhibits G1_S_Transition->Cyclin A induces expression

Caption: CDK2 signaling pathway in the G1/S phase transition.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound in DMSO. It is recommended to adapt these protocols based on specific experimental needs and available equipment.

Protocol 1: Determination of Solubility in DMSO

Objective: To determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Micro-centrifuge

  • Pipettes and sterile tips

  • Clear glass vials with screw caps

Procedure:

  • Preparation of a Saturated Solution: a. Weigh out a pre-determined amount of this compound (e.g., 10 mg) into a clean, dry glass vial. b. Add a small volume of anhydrous DMSO (e.g., 100 µL) to the vial. c. Vortex the mixture vigorously for 1-2 minutes. d. If the solid does not completely dissolve, place the vial in a water bath sonicator for 10-15 minutes. e. If the solid persists, gently warm the solution to 37°C for 5-10 minutes and vortex again. Avoid excessive heating which may cause degradation. f. Continue adding small aliquots of DMSO, followed by vortexing and sonication, until the solid is completely dissolved. Record the total volume of DMSO added. This provides a rough estimate of solubility.

  • Equilibration: a. To ensure the solution is truly saturated, add a very small amount of additional this compound powder to the prepared solution to create a slurry. b. Tightly cap the vial and agitate it at room temperature for 24 hours to allow it to reach equilibrium.

  • Separation of Undissolved Solid: a. After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification of Solubilized Compound: a. Carefully collect a known volume of the clear supernatant without disturbing the pellet. b. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV or LC-MS). c. Quantify the concentration of this compound in the diluted sample against a standard curve of known concentrations. d. Calculate the original concentration in the saturated DMSO solution to determine the solubility in mg/mL or mM.

Protocol 2: Assessment of Stability in DMSO

Objective: To evaluate the stability of this compound in a DMSO stock solution under different storage conditions.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • HPLC-UV or LC-MS system

  • Incubators or storage chambers at desired temperatures (e.g., -80°C, -20°C, 4°C, room temperature)

  • Light-blocking containers (e.g., amber vials)

  • Pipettes and sterile tips

Procedure:

  • Sample Preparation: a. Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). b. Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.

  • Initial Analysis (Time Zero): a. Immediately after preparation, take an aliquot of the stock solution. b. Dilute the aliquot to a suitable concentration for analysis. c. Analyze the sample by HPLC-UV or LC-MS to determine the initial purity and concentration. This will serve as the baseline (T=0) measurement.

  • Storage Conditions: a. Store the aliquots under various conditions to be tested. Recommended conditions include:

    • -80°C (protected from light)
    • -20°C (protected from light)
    • 4°C (protected from light)
    • Room temperature (e.g., 25°C), both protected from light and exposed to ambient light.

  • Time-Point Analysis: a. At designated time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition. b. Allow the frozen samples to thaw completely at room temperature. c. Analyze the samples by the same analytical method used for the T=0 measurement.

  • Data Analysis: a. Compare the peak area of the this compound from each time point to the T=0 sample. b. Calculate the percentage of the compound remaining at each time point. c. Look for the appearance of new peaks in the chromatogram, which may indicate degradation products. d. Plot the percentage of this compound remaining versus time for each storage condition to visualize the stability profile.

Workflow for Solubility and Stability Assessment

The following diagram outlines the general workflow for determining the solubility and stability of a research compound in DMSO.

Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment A Prepare Saturated Solution (DMSO + excess compound) B Equilibrate for 24h A->B C Centrifuge to Pellet Solid B->C D Collect & Dilute Supernatant C->D E Quantify by HPLC/LC-MS D->E F Calculate Solubility (mg/mL) E->F G Prepare Stock Solution in DMSO H Analyze T=0 Sample G->H I Aliquot and Store under Various Conditions (-80°C, -20°C, 4°C, RT) G->I K Compare to T=0 Data H->K J Analyze at Time Points (24h, 1wk, 1mo, etc.) I->J J->K L Determine Degradation Rate K->L

References

Application Notes and Protocols for Testing Cdk2-IN-27 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly during the G1/S phase transition.[1][2] Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2] Cdk2-IN-27 is a potent and selective inhibitor of CDK2. These application notes provide detailed protocols for utilizing various experimental model systems to evaluate the efficacy of this compound, from in vitro biochemical assays to in vivo animal models.

Mechanism of Action and Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell cycle forward.[1][2] A primary substrate is the Retinoblastoma protein (Rb).[3][4] Phosphorylation of Rb by CDK2/Cyclin complexes leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[4]

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates.[1] This leads to cell cycle arrest at the G1/S checkpoint, induction of apoptosis, and/or cellular senescence, thereby inhibiting the proliferation of cancer cells.[1]

CDK2_Pathway cluster_inhibition GF Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GF->CyclinD_CDK46 p27 p27 CyclinD_CDK46->p27 Sequester Rb Rb CyclinD_CDK46->Rb p CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 CyclinE_CDK2->Rb p Arrest G1/S Arrest CyclinA_CDK2 Cyclin A / CDK2 S_Phase S-Phase Entry & DNA Replication CyclinA_CDK2->S_Phase E2F E2F Rb->E2F E2F->CyclinE_CDK2 Upregulates E2F->S_Phase Cdk2_IN_27 This compound Cdk2_IN_27->CyclinE_CDK2 Cdk2_IN_27->CyclinA_CDK2

Caption: this compound inhibits the CDK2 signaling pathway.

Data Presentation: In Vitro Efficacy of Representative CDK2 Inhibitors

The following tables summarize quantitative data for several well-characterized CDK2 inhibitors, which can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Biochemical Potency of CDK2 Inhibitors

CompoundTargetIC50 (nM)Assay Type
INX-315CDK2/Cyclin E1<1Biochemical
PF-07104091CDK2/Cyclin E12.4Biochemical
RoscovitineCDK2/Cyclin A680Kinase Assay
CCT068127CDK2/Cyclin A30Biochemical
NU6102CDK29,000Cellular Kinase Assay

Data compiled from publicly available research.[3][5][6][7]

Table 2: Cellular Antiproliferative Activity of CDK2 Inhibitors

CompoundCell LineGI50/IC50 (µM)Cancer Type
CCT068127HT29~0.5 (GI50)Colorectal Carcinoma
RoscovitineMCF7~15 (IC50)Breast Cancer
INX-315OVCAR30.1 - 0.3Ovarian Cancer
NU2058MCF754Breast Cancer
NU6102MCF79Breast Cancer

Data compiled from publicly available research.[3][6][7]

Experimental Protocols

Biochemical Kinase Assay

This protocol is designed to determine the in vitro potency of this compound against recombinant CDK2/Cyclin complexes. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used to measure the remaining ATP after the kinase reaction.[8][9]

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - CDK2/Cyclin A or E - Substrate (e.g., Histone H1) - ATP - this compound dilutions Start->Prep Incubate Incubate Enzyme, Inhibitor, and Substrate Prep->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Reaction Kinase Reaction (e.g., 30 min at 30°C) Add_ATP->Reaction Stop Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescence Reaction->Stop Read Read Luminescence Stop->Read Analyze Analyze Data: Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase assay.

Materials:

  • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1

  • Kinase substrate (e.g., Histone H1 or a specific peptide)

  • ATP

  • This compound

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

  • 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted this compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, OVCAR-3 for ovarian cancer)[3][7]

  • Complete cell culture medium

  • This compound

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Add the cell proliferation reagent and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Cell_Cycle_Analysis_Workflow Start Start Seed Seed and Treat Cells with this compound Start->Seed Harvest Harvest and Fix Cells (e.g., with Ethanol) Seed->Harvest Stain Stain with Propidium Iodide (PI) and Treat with RNase Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Populations in G1, S, and G2/M Phases Analyze->Quantify End End Quantify->End

References

Application Notes and Protocols for Cdk2-IN-27 In Vivo Administration and Dosing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-27 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S transition. Dysregulation of the CDK2 signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the available preclinical data on this compound and related selective CDK2 inhibitors to guide the design of in vivo animal studies.

Disclaimer: To date, specific in vivo efficacy data for this compound, such as tumor growth inhibition in animal models, has not been detailed in publicly available literature. The following protocols and data are based on the reported pharmacokinetics of this compound and in vivo efficacy studies of other selective CDK2 inhibitors. Researchers should consider this when designing experiments and may need to perform initial dose-finding and efficacy studies.

This compound: In Vivo Pharmacokinetics

A study on selective tertiary amide inhibitors of CDK2 provided key pharmacokinetic parameters for this compound (referred to as compound 27) in CD-1 mice. This data is crucial for estimating appropriate dosing regimens for efficacy studies.

Table 1: In Vivo Pharmacokinetics of this compound in CD-1 Mice [1]

ParameterIntravenous (1 mg/kg)Oral (50 mg/kg)
Vehicle 10% DMSO, 35% PEG40070% PEG, 30% D5W
Clearance (mL·min⁻¹·kg⁻¹) 25-
Vdss (L/kg) 1.5-
t₁/₂ (h) 0.81.2
AUC₀-∞ (µM·h) 0.412.3
Cmax (µM) -3.9
Tmax (h) -0.5
Bioavailability (%) -13

Proposed In Vivo Efficacy Studies: Protocols and Considerations

Based on preclinical studies of other selective CDK2 inhibitors like BLU-222 and QR-6401, xenograft models of human cancers with known alterations in the CDK2 pathway (e.g., CCNE1 amplification) are appropriate for evaluating the anti-tumor activity of this compound.

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Cell Line: A human cancer cell line with documented CDK2 pathway hyperactivation (e.g., OVCAR-3 ovarian cancer cells with CCNE1 amplification).

2. Tumor Implantation:

  • Subcutaneously inject 5-10 x 10⁶ cancer cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

3. Treatment Initiation:

  • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

4. Dosing and Administration:

  • This compound Formulation: Based on pharmacokinetic data, a formulation suitable for oral gavage, such as 70% PEG and 30% D5W, can be used.

  • Dose: An initial dose-range finding study is recommended. Based on the oral Cmax of 3.9 µM at 50 mg/kg, a starting dose in this range could be evaluated. Studies with other CDK2 inhibitors have used doses ranging from 50 to 100 mg/kg, administered once or twice daily.[2][3]

  • Control Group: Administer the vehicle solution to the control group on the same schedule.

  • Duration: Treat for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints:

    • Pharmacodynamic analysis of tumor tissue (e.g., inhibition of pRb phosphorylation).

    • Assessment of tolerability (body weight changes, clinical signs of toxicity).

Experimental Workflow

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Endpoint Analysis Cell Culture Cell Culture Tumor Cell Injection Tumor Cell Injection Cell Culture->Tumor Cell Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Continued Monitoring Continued Monitoring Drug Administration->Continued Monitoring Tumor Measurement Tumor Measurement Continued Monitoring->Tumor Measurement Tissue Collection Tissue Collection Continued Monitoring->Tissue Collection Data Analysis Data Analysis Tumor Measurement->Data Analysis Tissue Collection->Data Analysis

In vivo efficacy study workflow.

CDK2 Signaling Pathway

Understanding the CDK2 signaling pathway is essential for interpreting the mechanism of action of this compound and for selecting appropriate pharmacodynamic markers.

Simplified CDK2 Signaling Pathway

G Cyclin D/CDK4-6 Cyclin D/CDK4-6 pRb pRb Cyclin D/CDK4-6->pRb phosphorylates E2F E2F Cyclin E Cyclin E E2F->Cyclin E transcribes CDK2 CDK2 Cyclin E/CDK2 Cyclin E/CDK2 CDK2->Cyclin E/CDK2 G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition promotes DNA Replication DNA Replication Cyclin E/CDK2->DNA Replication initiates Cyclin E/CDK2->pRb hyper-phosphorylates Phospho-pRb Phospho-pRb Phospho-pRb->E2F releases pRb->E2F inhibits Cyclin E->Cyclin E/CDK2 p21/p27 p21/p27 p21/p27->Cyclin E/CDK2 inhibits This compound This compound This compound->CDK2 inhibits

References

Application Notes and Protocols for Detecting pRb Phosphorylation Following Cdk2-IN-27 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the phosphorylation status of the Retinoblastoma protein (pRb) by Western blot following treatment with the selective Cyclin-Dependent Kinase 2 (Cdk2) inhibitor, Cdk2-IN-27.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by sequential phosphorylation. In early G1, Cyclin D-Cdk4/6 complexes initiate the hypo-phosphorylation of pRb. Subsequently, in late G1, Cyclin E-Cdk2 complexes hyper-phosphorylate pRb, leading to its inactivation.[1][2][3][4] This releases the E2F transcription factors, allowing the expression of genes necessary for S-phase entry.[1][2] Dysregulation of the pRb pathway is a hallmark of many cancers.

This compound is a potent and selective inhibitor of Cdk2, with IC50 values in the low nanomolar range for Cdk2/cyclin E1 and Cdk2/cyclin B1 complexes.[1][5] By inhibiting Cdk2, this compound is expected to block the hyper-phosphorylation of pRb, thereby maintaining it in its active, hypo-phosphorylated state and inducing cell cycle arrest. Western blotting is a key technique to visualize and quantify this change in pRb phosphorylation.

Signaling Pathway

The following diagram illustrates the role of Cdk2 in the pRb-E2F signaling pathway and the expected impact of this compound.

pRb_Phosphorylation_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition Cyclin_D_Cdk4_6 Cyclin D-Cdk4/6 pRb_E2F pRb-E2F Complex (Active/Hypo-phosphorylated) Cyclin_D_Cdk4_6->pRb_E2F Hypo-phosphorylation Cyclin_E_Cdk2 Cyclin E-Cdk2 pRb_E2F->Cyclin_E_Cdk2 pRb_P_E2F Hyper-phosphorylated pRb + Free E2F (Inactive) Cyclin_E_Cdk2->pRb_P_E2F Hyper-phosphorylation S_Phase_Entry S-Phase Entry pRb_P_E2F->S_Phase_Entry Cdk2_IN_27 This compound Cdk2_IN_27->Cyclin_E_Cdk2

Caption: this compound inhibits Cyclin E-Cdk2, blocking pRb hyper-phosphorylation.

Experimental Workflow

The diagram below outlines the key steps for the Western blot protocol.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Cell_Lysis 2. Cell Lysis (with Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep 4. Sample Preparation (with Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-pRb, anti-phospho-pRb) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of pRb phosphorylation.

Detailed Experimental Protocol

Cell Culture and Treatment
  • Seed cells (e.g., MCF-7, U2OS) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

Cell Lysis and Protein Extraction
  • After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5][6]

  • Aspirate PBS completely and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[7][8][9]

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scrape adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][8]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][8]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Sample Preparation
  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.[5][8]

SDS-PAGE
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. The different phosphorylated forms of pRb will separate based on size, with hyper-phosphorylated pRb migrating slower.[10]

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Confirm efficient transfer by staining the membrane with Ponceau S.

Blocking
  • Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can cause high background.[9]

Antibody Incubation
  • Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • For phosphorylated pRb: Use an antibody specific for a Cdk2-mediated phosphorylation site, such as anti-phospho-pRb (Ser807/811).[11]

    • For total pRb: Use an antibody that recognizes all forms of pRb to serve as a loading control.

    • For loading control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH).

  • Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phospho-pRb band to the total pRb band for each sample.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the expected trend following this compound treatment.

Treatment GroupConcentration (nM)Phospho-pRb (Ser807/811) Intensity (Arbitrary Units)Total pRb Intensity (Arbitrary Units)Normalized Phospho-pRb/Total pRb RatioFold Change vs. Vehicle
Vehicle (DMSO)01.001.001.001.00
This compound100.851.020.830.83
This compound500.550.980.560.56
This compound1000.251.010.250.25
This compound5000.100.990.100.10

Expected Outcome: A dose-dependent decrease in the normalized phospho-pRb/total pRb ratio is anticipated with increasing concentrations of this compound. Visually, this will correspond to a decrease in the intensity of the slower-migrating hyper-phosphorylated pRb band and an increase in the faster-migrating hypo-phosphorylated pRb band.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After Cdk2-IN-27 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulatory enzyme in the cell cycle, primarily active during the G1 and S phases. It forms complexes with cyclin E and cyclin A to phosphorylate target proteins, such as retinoblastoma protein (Rb), facilitating the transition from the G1 to the S phase and the initiation of DNA synthesis. In many types of cancer, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. Consequently, CDK2 has emerged as a significant target for cancer therapy.

Cdk2-IN-27 is a potent and selective inhibitor of CDK2. By blocking the kinase activity of CDK2, this compound is expected to induce cell cycle arrest, primarily at the G1/S transition, thereby inhibiting the proliferation of cancer cells. This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle using flow cytometry.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of the CDK2/cyclin E and CDK2/cyclin A complexes. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to a failure to inactivate the tumor suppressor protein Rb, which in its hypophosphorylated state remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for DNA replication, resulting in cell cycle arrest at the G1/S checkpoint.

CDK2_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb-E2F pRb-E2F Cyclin D-CDK4/6->pRb-E2F phosphorylates pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E DNA Replication DNA Replication E2F->DNA Replication promotes pRb-E2F->E2F releases Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->pRb-E2F hyper-phosphorylates This compound This compound This compound->Cyclin E-CDK2 inhibits Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis A Cell Culture & Treatment with this compound B Harvest Cells (Trypsinization for adherent cells) A->B C Wash with PBS B->C D Fixation in 70% Ethanol C->D E Wash to remove Ethanol D->E F Resuspend in PI/RNase A Staining Solution E->F G Incubate in the dark F->G H Acquire Data on Flow Cytometer G->H I Gate on Single Cells H->I J Generate DNA Content Histogram I->J K Analyze Cell Cycle Phases (G1, S, G2/M) J->K

Troubleshooting & Optimization

Cdk2-IN-27 not inducing cell cycle arrest troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-27. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2, in complex with Cyclin E or Cyclin A, is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. By inhibiting Cdk2, this compound is expected to block this transition, leading to cell cycle arrest in the G1 phase. This should be observable as an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phase populations when analyzed by methods such as flow cytometry.

Q2: What is the typical effective concentration for this compound?

A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, based on its reported potency, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Potency of this compound and Structurally Similar Inhibitors

InhibitorTargetIC50 (nM)Reference
This compound Cdk2/cyclin E1<10[1]
This compound Cdk2/cyclin B1>10-20[1]
Cdk2-IN-4 (compound 73) Cdk2/cyclin A44[2]
Cdk2-IN-7 Cdk2-CyclinE<50[3]
Cdk2-IN-23 (Compound 17) Cdk20.29[4]
Cdk2-IN-30 Cdk2≤20[5]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

Troubleshooting Guide: this compound Not Inducing Cell Cycle Arrest

This guide is designed to help you troubleshoot experiments where this compound is not producing the expected G1 cell cycle arrest.

Experimental Workflow for Troubleshooting

experimental_workflow start Start: No observed G1 arrest with this compound check_compound Step 1: Verify Compound Integrity and Handling start->check_compound check_cell_line Step 2: Assess Cell Line Characteristics check_compound->check_cell_line check_protocol Step 3: Review Experimental Protocol check_cell_line->check_protocol check_readout Step 4: Validate Readout Method check_protocol->check_readout analyze_data Step 5: Re-analyze Data and Consider Alternative Hypotheses check_readout->analyze_data end_node Resolution analyze_data->end_node

Caption: A stepwise workflow for troubleshooting the lack of this compound-induced cell cycle arrest.

Detailed Troubleshooting Steps
Problem/Observation Potential Cause Recommended Action(s)
No change in cell cycle profile after treatment. Compound Inactivity: The inhibitor may have degraded due to improper storage or handling.1. Prepare a fresh stock solution of this compound from a new vial. 2. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). 3. Verify the purity and identity of the compound if possible.
Solubility Issues: The compound may have precipitated out of the culture medium.1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. 2. Consider pre-warming the culture medium and the diluted inhibitor solution to 37°C before mixing. 3. If precipitation is observed, try using a lower concentration or a different formulation if available.
Incorrect Concentration: The concentration used may be too low to elicit a response in your specific cell line.1. Perform a dose-response experiment with a wider range of concentrations (e.g., from low nM to high µM). 2. Include a positive control (another known Cdk2 inhibitor or a compound known to induce G1 arrest in your cell line) to ensure the assay is working.
High levels of cell death observed, but no clear G1 arrest. Off-Target Effects or Cellular Toxicity: At high concentrations, the inhibitor may be causing general toxicity rather than specific cell cycle arrest.1. Lower the concentration of this compound. 2. Reduce the treatment duration. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your cell cycle analysis to distinguish between specific cell cycle arrest and general toxicity.
Variability between replicate experiments. Inconsistent Experimental Technique: Minor variations in cell seeding density, treatment time, or sample processing can lead to inconsistent results.1. Ensure a uniform cell seeding density across all wells/flasks. 2. Standardize the timing of inhibitor addition and sample harvesting. 3. Follow a consistent protocol for cell fixation and staining.
Cell Culture Health: Unhealthy or stressed cells may not respond predictably to the inhibitor.1. Regularly check your cell cultures for signs of contamination (e.g., bacteria, mycoplasma). 2. Use cells at a consistent and optimal passage number. 3. Ensure cells are in the exponential growth phase at the time of treatment.
No G1 arrest, even with a validated compound and protocol. Cell Line-Specific Resistance: The chosen cell line may have intrinsic resistance mechanisms to Cdk2 inhibition.1. Check for Rb status: Cell lines with mutated or absent Retinoblastoma (Rb) protein may be resistant to Cdk2 inhibitors. 2. Assess other CDK activity: The cell line may compensate for Cdk2 inhibition by upregulating other CDKs (e.g., Cdk4/6). Consider co-treatment with inhibitors of other CDKs. 3. Investigate upstream pathways: Alterations in pathways like PI3K/AKT/mTOR can confer resistance to CDK inhibitors.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes a standard method for analyzing the cell cycle distribution of a cell population treated with this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • Inhibitor Treatment: The next day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the media and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).[6][7][8][9]

Protocol 2: Western Blotting for Cell Cycle Proteins

This protocol can be used to assess the levels of key cell cycle proteins following treatment with this compound.

Materials:

  • Treated cell pellets (from a parallel experiment to the flow cytometry)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin E, anti-Cyclin A, anti-phospho-Rb, anti-total Rb, anti-p21, anti-p27, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities relative to the loading control.[10][11][12][13][14]

Cdk2 Signaling Pathway

The following diagram illustrates the central role of Cdk2 in the G1/S phase transition of the cell cycle.

Cdk2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_g1_phase G1 Phase cluster_g1_s_transition G1/S Transition cluster_s_phase S Phase Mitogens Mitogens CyclinD_Cdk46 Cyclin D-Cdk4/6 Mitogens->CyclinD_Cdk46 activates pRb pRb CyclinD_Cdk46->pRb phosphorylates CyclinD_Cdk46->pRb inactivates E2F E2F pRb->E2F inhibits CyclinE_Cdk2 Cyclin E-Cdk2 E2F->CyclinE_Cdk2 promotes transcription of Cyclin E p21_p27 p21/p27 p21_p27->CyclinD_Cdk46 inhibits p21_p27->CyclinE_Cdk2 inhibits CyclinE_Cdk2->pRb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_Cdk2->DNA_Replication initiates Cdk2_IN_27 This compound Cdk2_IN_27->CyclinE_Cdk2 inhibits

Caption: The Cdk2 signaling pathway at the G1/S transition, a critical checkpoint in the cell cycle.

References

reducing Cdk2-IN-27 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on troubleshooting and mitigating its cytotoxic effects in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Its primary mechanism of action is to bind to the ATP-binding site of Cdk2, preventing the phosphorylation of its substrates. This inhibition disrupts the cell cycle, primarily causing an arrest at the G1/S transition, which can lead to the suppression of proliferation and induction of apoptosis in rapidly dividing cells.[1][2]

Q2: We are observing significant cytotoxicity in our normal (non-cancerous) cell lines when using this compound. Is this expected?

A2: While Cdk2 inhibitors are designed to target rapidly proliferating cancer cells, they can also affect normal proliferating cells, leading to cytotoxicity. This is because Cdk2 is a key regulator of the cell cycle in all dividing cells.[2] However, highly selective inhibitors are generally expected to have a wider therapeutic window, showing more potent effects on cancer cells that are often "addicted" to Cdk2 activity compared to normal cells.[3] Significant toxicity in normal cells at concentrations effective against cancer cells suggests a narrow therapeutic window and may warrant further investigation and optimization.

Q3: What is a typical therapeutic window for a selective Cdk2 inhibitor in vitro?

A3: The therapeutic window can vary significantly depending on the cell lines being compared. Ideally, the IC50 (half-maximal inhibitory concentration) for growth inhibition in cancer cells should be substantially lower than in normal cells. For example, the selective Cdk2 inhibitor AZD8421 showed potent inhibition of proliferation in a CCNE1-amplified cancer cell line (OVCAR3, IC50 = 69 nM) while being significantly less potent in a non-amplified line (SKOV3, IC50 = 2.05 µM).[4] Another selective inhibitor, INX-315, was shown to be non-toxic to the benign human fibroblast cell line Hs68 at concentrations that were effective against cancer cells. Below is a table summarizing representative cytotoxicity data for selective Cdk2 inhibitors in cancer versus normal cell lines.

Data Presentation: Comparative Cytotoxicity of Selective Cdk2 Inhibitors

InhibitorCell LineCell TypeCancer/NormalIC50 (Growth Inhibition)Reference
AZD8421OVCAR3Ovarian CarcinomaCancer69 nM[4]
AZD8421SKOV3Ovarian CarcinomaCancer2.05 µM[4]
PF-07104091TOV-21GOvarian CancerCancer4.8 µM[5]
PF-07104091OVCAR-3Ovarian CancerCancer0.59 µM[5]
PF-07104091HCT116Colorectal CarcinomaCancer0.88 µM[5]
INX-315Hs68FibroblastNormal>1 µM (Not sensitive)G1 Therapeutics Poster
Compound 28b A2780Ovarian CarcinomaCancerNot Determined[5]
Compound 28b MRC-5Fetal Lung FibroblastNormalNot Determined[5]

Note: Data for this compound is not publicly available. This table uses data from other selective Cdk2 inhibitors to provide a general reference. Researchers should establish a baseline for this compound in their own panel of cell lines.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Cells

If you are observing high levels of cell death in your normal cell lines at or near the effective concentration for your cancer cell lines, here are several strategies to troubleshoot and mitigate this effect.

Principle: Most normal cells, unlike many cancer cells, have intact cell cycle checkpoints. By pre-treating your mixed population of cells with a low dose of a cell cycle arresting agent, you can selectively and reversibly halt normal cells in the G1 phase.[6][7][8] Cells arrested in G1 are less sensitive to S-phase or M-phase specific cytotoxic agents, and also to agents like Cdk2 inhibitors that act at the G1/S boundary.

Experimental Protocol: Sequential Treatment to Protect Normal Cells

  • Cell Plating: Seed your normal and cancer cells in separate wells or in a co-culture system at a density that allows for several days of growth.

  • Protective Pre-treatment:

    • Treat the cells with a low, cytostatic (non-lethal) concentration of a G1 arresting agent. A common and effective method is serum starvation or treatment with a Cdk4/6 inhibitor (e.g., Palbociclib at 100-200 nM).

    • Incubate for 18-24 hours. This should be sufficient to arrest a majority of the normal cells in G1.

  • This compound Treatment:

    • Without washing out the arresting agent, add this compound at the desired concentration (e.g., the IC50 for the cancer cells).

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Washout and Recovery (Optional):

    • To confirm the reversibility of the arrest in normal cells, wash the cells with fresh media to remove both drugs and monitor their ability to re-enter the cell cycle and proliferate.

  • Assessment:

    • Measure cell viability and cytotoxicity in both normal and cancer cell populations using an appropriate assay (e.g., MTT, CellTiter-Glo, or real-time imaging with cytotoxicity dyes).

    • Confirm cell cycle arrest in the normal cells via flow cytometry (Propidium Iodide staining) after the pre-treatment step.

Expected Outcome: You should observe a significant reduction in this compound-induced cytotoxicity in the pre-arrested normal cells, while the cancer cells (which often have defective G1 checkpoints) continue to cycle and remain sensitive to this compound.

Workflow for Sequential Treatment Strategy

G cluster_prep Day 1: Preparation cluster_treat Day 2-3: Treatment cluster_assess Day 4-5: Assessment A Seed Normal and Cancer Cells B Add low-dose Cdk4/6 inhibitor or serum-starve A->B Allow cells to adhere C Incubate for 18-24h to arrest normal cells in G1 B->C D Add this compound to both cell populations C->D Normal cells arrested, Cancer cells continue cycling E Incubate for 48-72h D->E F Measure Viability/ Cytotoxicity (MTT, etc.) E->F G A High cytotoxicity observed in normal cells B Hypothesis: Is it an off-target effect? A->B C Perform Kinase Profiler Screen (Biochemical) B->C D Perform NanoBRET Assay in live cells (Cellular) B->D E Results show inhibition of Cdk2 and other kinases (e.g., Kinase X) C->E D->E F Validate Off-Target: Test a selective inhibitor of Kinase X. Does it replicate the cytotoxicity? E->F G Conclusion: Cytotoxicity is likely due to Cdk2 + Kinase X inhibition F->G G Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D-Cdk4/6 Mitogens->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E-Cdk2 (Active) CyclinE->CyclinE_CDK2 CDK2 Cdk2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates (maintains inactivation) S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes p21_p27 p21/p27 (CKIs) p21_p27->CyclinE_CDK2 Inhibits Cdk2_IN_27 This compound Cdk2_IN_27->CDK2 Inhibits

References

Technical Support Center: Cdk2-IN-27 and Other Poorly Soluble Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific properties and handling of "Cdk2-IN-27" is limited. This guide provides general advice and troubleshooting strategies for working with poorly soluble kinase inhibitors in cell culture, using a hypothetical Cdk2 inhibitor as an example. Researchers should always consult the manufacturer's specific recommendations for any compound.

Frequently Asked Questions (FAQs)

Q1: My Cdk2 inhibitor precipitated immediately after I added it to my cell culture medium. What happened?

A1: This is a common issue with hydrophobic small molecule inhibitors. Precipitation upon addition to aqueous solutions like cell culture media is often due to the compound's low solubility. Several factors can contribute to this, including the final concentration of the inhibitor, the solvent used to dissolve the compound, the temperature of the media, and the presence of serum or other proteins.

Q2: I dissolved my inhibitor in DMSO and it looked fine, but it precipitated in the media over time. Why?

A2: While a compound may be soluble in 100% DMSO, its solubility can decrease dramatically when diluted into an aqueous environment. Even if it doesn't precipitate immediately, the compound may be in a supersaturated state and can crystallize or precipitate over time, especially with changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH.

Q3: What is the best solvent to use for my Cdk2 inhibitor?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving kinase inhibitors for in vitro studies. However, it's crucial to use a high grade, anhydrous DMSO to prevent compound degradation. Always check the manufacturer's data sheet for the recommended solvent. For in vivo studies, other solvents or formulations may be required.

Q4: How can I increase the solubility of my inhibitor in cell culture media?

A4: Several strategies can be employed. Using a higher percentage of serum (if your experiment allows) can help, as serum proteins like albumin can bind to the inhibitor and keep it in solution. Preparing a more concentrated stock solution in DMSO and then using a smaller volume to achieve the final concentration in your media can also minimize the amount of DMSO introduced, which can sometimes aid solubility. Gentle warming and sonication of the stock solution before dilution may also be beneficial, but be cautious as this can degrade some compounds.

Q5: Could the precipitation of the inhibitor be affecting my experimental results?

A5: Absolutely. If the inhibitor precipitates, its effective concentration in the media will be lower and unknown, leading to inaccurate dose-response curves and potentially a lack of expected biological effect. The precipitate itself could also be cytotoxic or interfere with cell adhesion and growth, leading to artifacts.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon addition to media.
Possible Cause Troubleshooting Step
Final concentration is too high. Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture media.
Inadequate mixing. Add the inhibitor stock solution dropwise to the media while vortexing or swirling gently to ensure rapid and even dispersion.
Media temperature. Pre-warm the cell culture media to 37°C before adding the inhibitor.
Solvent shock. Prepare an intermediate dilution of the inhibitor in a serum-containing medium or a buffer compatible with your cells before adding it to the final culture volume.
Issue 2: Compound precipitates in the incubator over 24-48 hours.
Possible Cause Troubleshooting Step
Compound is unstable or has low solubility at 37°C. Decrease the final concentration of the inhibitor. Consider refreshing the media with a freshly prepared inhibitor solution every 24 hours.
Interaction with media components. Test the solubility of the inhibitor in different types of media (e.g., DMEM vs. RPMI-1640) or in a basal medium without supplements.
High cell density. As cells metabolize, the pH and composition of the media can change, potentially affecting inhibitor solubility. Ensure you are not exceeding the recommended cell density for your culture vessel.

Hypothetical Solubility Data

The following table provides an example of how to present solubility data for a given inhibitor. Note: This data is for illustrative purposes and does not represent actual data for this compound.

Solvent Maximum Soluble Concentration (mM) Temperature (°C) Notes
DMSO10025Clear solution
Ethanol2025May require gentle warming
PBS (pH 7.4)< 0.125Insoluble
DMEM + 10% FBS0.0537Visually clear for up to 48 hours
DMEM (serum-free)0.0137Precipitation observed after 12 hours

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: Cdk2 inhibitor powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Calculate the mass of the inhibitor powder needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass of Inhibitor * Final Volume). b. Weigh the inhibitor powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary, but check for compound stability. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Dosing Cells with the Cdk2 Inhibitor
  • Materials: 10 mM inhibitor stock solution, pre-warmed complete cell culture medium, sterile tubes.

  • Procedure: a. Thaw an aliquot of the 10 mM inhibitor stock solution at room temperature. b. Prepare a series of intermediate dilutions of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could make a 1:100 intermediate dilution (to 100 µM) and then add this 1:10 to your cells. c. Aspirate the old medium from your cells. d. Add the fresh medium containing the desired final concentration of the inhibitor to your cells. e. Gently rock the plate or flask to ensure even distribution of the inhibitor. f. Return the cells to the incubator.

Visualizations

start Start: Cdk2 Inhibitor Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Troubleshooting: - Lower the final concentration. - Perform a dose-response to find  the maximum soluble concentration. check_conc->reduce_conc Yes check_solvent Was the stock solution prepared correctly? check_conc->check_solvent No end Resolution: Inhibitor remains in solution. reduce_conc->end remake_stock Troubleshooting: - Use anhydrous DMSO. - Ensure complete dissolution  (vortex, gentle warming). check_solvent->remake_stock Yes check_media Are there issues with the cell culture media? check_solvent->check_media No remake_stock->end media_solutions Troubleshooting: - Pre-warm media to 37°C. - Increase serum percentage  (if possible). - Test in different media. check_media->media_solutions Yes check_addition How was the inhibitor added to the media? check_media->check_addition No media_solutions->end addition_solutions Troubleshooting: - Add stock solution dropwise  while vortexing the media. - Prepare an intermediate dilution. check_addition->addition_solutions Yes addition_solutions->end

Caption: Troubleshooting workflow for addressing Cdk2 inhibitor precipitation in cell culture.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD Cdk46_CyclinD Cdk4/6-Cyclin D CyclinD->Cdk46_CyclinD pRb pRb Cdk46_CyclinD->pRb E2F E2F pRb->E2F releases CyclinE Cyclin E Synthesis E2F->CyclinE Cdk2_CyclinE Cdk2-Cyclin E CyclinE->Cdk2_CyclinE G1_S G1-S Transition Cdk2_CyclinE->G1_S Cdk2_IN_27 This compound Cdk2_IN_27->Cdk2_CyclinE

Caption: Simplified signaling pathway showing Cdk2's role in the G1-S cell cycle transition.

optimizing Cdk2-IN-27 treatment time for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk2-IN-27. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to help optimize your studies for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). Cdk2 is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[1][2] The inhibitor functions by binding to the ATP-binding site of the Cdk2 enzyme, which prevents the phosphorylation of its key substrates.[3] This disruption of Cdk2 activity leads to cell cycle arrest at the G1/S checkpoint and can also trigger apoptosis (programmed cell death) in cancer cells.[3][4]

Q2: What are the key cellular effects I should expect to see after treating cells with this compound?

The primary effect of Cdk2 inhibition is a block in cell cycle progression.[3] You should observe an accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phase populations when analyzed by flow cytometry. Downstream effects can include a decrease in the phosphorylation of the Retinoblastoma protein (Rb) at Cdk2-specific sites and an accumulation of the Cdk2 inhibitor protein p27Kip1.[5][6][7] In many cancer cell lines, prolonged treatment can also lead to the induction of apoptosis.[3]

Q3: How do I determine the optimal concentration and treatment time for this compound in my cell line?

The optimal concentration and time will vary depending on the cell line and the specific biological question. It is recommended to perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the IC50 value for your cells.[6] For treatment time, a time-course experiment is crucial. While a 24-hour treatment is often sufficient to observe significant cell cycle arrest, some studies have shown that cells can adapt to Cdk2 inhibition within hours, potentially through compensatory mechanisms involving other CDKs like CDK1 or CDK4/6.[6][8][9] Therefore, consider time points ranging from 6 to 48 hours to capture both the initial and sustained response.

Q4: Can this compound be used in combination with other therapies?

Yes, targeting Cdk2 is a strategy being explored to overcome resistance to other cancer therapies, particularly CDK4/6 inhibitors.[9][10] In some contexts, cancer cells can adapt to CDK4/6 inhibition by upregulating Cdk2 activity.[9] Therefore, a combination therapy that inhibits both CDK4/6 and Cdk2 may produce a more potent and durable anti-proliferative response.[8]

Optimizing this compound Treatment Time

The key to maximizing the effect of this compound is to identify the treatment window that produces the desired biological outcome before adaptive resistance mechanisms are initiated. The following table summarizes typical experimental parameters.

ParameterRecommended RangeRationale
Concentration 1 nM - 10 µMA wide range is necessary to determine the IC50 in your specific cell line.[6]
Initial Time Course 6, 12, 24, 48 hoursTo identify the onset of cell cycle arrest and the point of maximum effect before potential adaptation.[8]
Cell Seeding Density 30-50% ConfluencyEnsures cells are in an exponential growth phase and not experiencing contact inhibition.[11]

Visualizing Key Processes

Cdk2 Signaling Pathway in G1/S Transition

Cdk2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb-E2F pRb-E2F Complex CDK4/6->pRb-E2F p pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E DNA_Replication DNA Replication E2F->DNA_Replication pRb-E2F->E2F releases CDK2_CyclinE CDK2-Cyclin E Cyclin E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb p (hyper) p27 p27 CDK2_CyclinE->p27 p (degradation) p27->CDK2_CyclinE This compound This compound This compound->CDK2

Caption: Cdk2 pathway at the G1/S checkpoint and the inhibitory action of this compound.

Experimental Workflow for Optimization

Experimental_Workflow cluster_endpoints Endpoint Analysis A 1. Seed Cells (Exponential Growth Phase) B 2. Dose-Response Assay (e.g., 24h treatment) A->B C 3. Determine IC50 (Cell Viability Assay) B->C D 4. Time-Course Experiment (Using IC50 concentration) C->D E 5. Harvest at 6, 12, 24, 48h D->E F 6. Analyze Endpoints E->F G Cell Cycle (Flow Cytometry) F->G H Protein Levels (Western Blot) p-Rb, Cyclin E, p27 F->H I Apoptosis (Annexin V/Caspase Assay) F->I J 7. Identify Optimal Time Window F->J Troubleshooting_Flowchart Start Start: No/Weak Effect Observed Q1 Is drug concentration optimized? Start->Q1 A1 Perform dose-response to find IC50 Q1->A1 No Q2 Are cells healthy and exponentially growing? Q1->Q2 Yes A1->Q2 A2 Check seeding density. Ensure cells are <70% confluent. Q2->A2 No Q3 Is treatment time appropriate? Q2->Q3 Yes A2->Q3 A3 Perform time-course (6-48h). Check for early/transient effects. Q3->A3 No Q4 Are endpoint assays optimized? Q3->Q4 Yes A3->Q4 A4 Review protocols for flow cytometry, Western blot, etc. Run controls. Q4->A4 No End Problem Resolved Q4->End Yes A4->End

References

Technical Support Center: Cdk2-IN-27 IC50 Determination Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Cdk2 inhibitor, Cdk2-IN-27.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for this compound?

A1: The reported IC50 values for this compound are potent and show some selectivity for the cyclin subunit. For the CDK2/cyclin E1 complex, the IC50 is less than 10 nM, while for the CDK2/cyclin B1 complex, it is in the range of 10-20 nM[1].

Q2: What is the best way to dissolve and dilute this compound for my assay?

A2: It is recommended to first prepare a concentrated stock solution of this compound in 100% DMSO. For the assay, create serial dilutions of this stock in DMSO before making the final dilution into the aqueous kinase assay buffer. This method helps to prevent precipitation of the compound in the aqueous buffer[2]. Always use fresh, anhydrous DMSO to ensure maximum solubility.

Q3: Which CDK2/cyclin complex should I use in my assay?

A3: The choice of the CDK2/cyclin complex can influence the observed IC50 value. This compound has shown different potencies against CDK2/cyclin E1 and CDK2/cyclin B1[1]. The most biologically relevant complex will depend on your specific research question, as CDK2 partners with cyclin E to regulate the G1-S phase transition and with cyclin A during the S phase.

Q4: What substrate should I use for the Cdk2 kinase assay?

A4: Common substrates for in vitro CDK2 kinase assays include Histone H1 and various synthetic peptides that contain the CDK2 consensus phosphorylation motif. Commercially available CDK2 assay kits often include a validated peptide substrate.

Cdk2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in cell cycle progression.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1_S G1/S Transition cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates (hypo) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribes CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb p21/p27 p21/p27 p21/p27->CDK2 inhibits Cyclin A Cyclin A CDK2_A CDK2 Cyclin A->CDK2_A binds DNA_Replication DNA Replication CDK2_A->DNA_Replication promotes Cdk2_IN_27 This compound Cdk2_IN_27->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Detailed Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells - Pipetting errors: Inaccurate dispensing of small volumes of enzyme, substrate, ATP, or inhibitor. - Incomplete mixing: Reagents not uniformly distributed in the well. - Compound precipitation: this compound coming out of solution in the aqueous assay buffer.- Use calibrated pipettes and low-retention tips. Consider using a multi-channel pipette for additions to reduce variability. - Gently mix the plate on a plate shaker after each reagent addition. - Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. Prepare inhibitor dilutions in DMSO before the final dilution into the assay buffer. Visually inspect the plate for any signs of precipitation.
No or very low kinase activity (low signal) - Inactive enzyme: Improper storage or handling of the CDK2/cyclin complex. Lot-to-lot variability can also be a factor. - Incorrect assay buffer: Missing essential co-factors (e.g., MgCl2) or incorrect pH. - Substrate or ATP concentration too low: Not optimal for the enzyme concentration used.- Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during use. Run a positive control with a known CDK2 activator if available. - Use the recommended assay buffer from the enzyme or assay kit supplier. - Titrate the enzyme, substrate, and ATP to determine their optimal concentrations for a robust assay window.
High background signal (in "no enzyme" or "max inhibition" wells) - Contaminated reagents: Reagents may be contaminated with ATP (if using an ADP-detecting assay) or other luminescent/fluorescent compounds. - Autophosphorylation of the kinase: Some kinases can phosphorylate themselves, leading to a signal in the absence of a substrate. - Compound interference: this compound itself might be autofluorescent or interfere with the detection reagents.- Use high-purity reagents and dedicated solutions for the kinase assay. - If autophosphorylation is significant, it may be necessary to subtract the signal from "no substrate" control wells. - Run a control with the inhibitor in the absence of the enzyme to check for direct effects on the assay signal.
IC50 curve does not reach 100% inhibition - Inhibitor concentration not high enough: The dilution series does not extend to a concentration that fully inhibits the enzyme. - Insoluble inhibitor: At higher concentrations, the inhibitor may be precipitating out of solution. - Presence of a contaminating kinase: A second kinase that is not inhibited by this compound may be present in the enzyme preparation.- Extend the concentration range of the inhibitor in your dilution series. - Check the solubility of this compound at the highest concentrations used. Consider lowering the highest concentration if precipitation is observed. - Use a highly purified recombinant CDK2/cyclin complex.
IC50 value is significantly different from the expected value - ATP concentration: The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. - Different assay conditions: Variations in buffer components, temperature, or incubation time can affect enzyme activity and inhibitor potency. - Incorrect data analysis: Improper curve fitting can lead to inaccurate IC50 values.- For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher IC50. It is common to run kinase assays at the Km for ATP. - Standardize the assay protocol and ensure consistency between experiments. - Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze the dose-response data.

Experimental Protocol: this compound IC50 Determination using ADP-Glo™ Kinase Assay

This protocol provides a general framework for determining the IC50 of this compound against CDK2/Cyclin E1. The final concentrations of reagents and incubation times should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • CDK2/Cyclin E1 Enzyme: Dilute the enzyme stock to the desired working concentration in 1X kinase buffer. Keep on ice.

  • Substrate: Prepare a stock solution of a suitable CDK2 substrate (e.g., Histone H1 or a specific peptide) in 1X kinase buffer.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of ATP for CDK2.

  • This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in 100% DMSO.

2. Assay Procedure:

  • Add 2.5 µL of the this compound serial dilutions or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted CDK2/Cyclin E1 enzyme to all wells except the "no enzyme" background controls. Add 2.5 µL of 1X kinase buffer to the background wells.

  • Mix the plate gently and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture (prepared in 1X kinase buffer).

  • Mix the plate and incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" wells) from all other measurements.

  • Normalize the data by setting the average of the "0% inhibition" (DMSO only) wells to 100% activity and the average of the "100% inhibition" (highest inhibitor concentration) wells to 0% activity.

  • Plot the percent inhibition versus the log of the this compound concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope) to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for an IC50 determination assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - CDK2/Cyclin E1 - Substrate - ATP C Dispense Inhibitor/DMSO to 384-well plate A->C B Prepare this compound Serial Dilutions in DMSO B->C D Add CDK2/Cyclin E1 Enzyme C->D E Pre-incubate D->E F Initiate Reaction: Add Substrate/ATP Mix E->F G Incubate at 30°C F->G H Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) G->H I Develop Signal (Kinase Detection Reagent) H->I J Measure Luminescence I->J K Normalize Data J->K L Plot Dose-Response Curve K->L M Calculate IC50 (Non-linear Regression) L->M

References

Cdk2-IN-27 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cdk2-IN-27, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of CDK2.[1] Its primary mechanism of action is the inhibition of the kinase activity of the CDK2/cyclin E1 and CDK2/cyclin B1 complexes, which are crucial for cell cycle progression, particularly at the G1/S transition.[1]

Q2: What are the recommended storage conditions for this compound powder?

A2: While specific stability data for this compound is not publicly available, general recommendations for similar CDK2 inhibitors suggest long-term storage of the solid powder at -20°C for optimal stability, where it can be viable for years. For short-term storage (days to weeks), 0-4°C is acceptable.[2] It is crucial to store the compound in a dry, dark environment.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[2] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility. For long-term storage of stock solutions, it is advisable to aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles and store them at -80°C (stable for up to a year) or -20°C (stable for up to a month).

Q4: What is the recommended solvent for in vivo experiments?

A4: For in vivo applications, if the compound is first dissolved in DMSO, a common formulation involves further dilution with other vehicles. A general formula for a clear solution for injection is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oral administration, a homogeneous suspension can be prepared using 0.5% CMC-Na. It is always recommended to perform a small-scale test to ensure solubility and stability in the chosen formulation.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Potential Cause Troubleshooting Step
Degradation of this compound - Ensure the compound has been stored correctly as a powder (-20°C for long-term).- Prepare fresh stock solutions in anhydrous DMSO.- Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.- Minimize exposure of the compound and its solutions to light.
Incorrect Concentration - Verify the calculations for preparing the stock and working solutions.- Use a calibrated pipette for accurate dispensing.- Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
Solubility Issues in Media - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.- Visually inspect the media for any signs of precipitation after adding the inhibitor.- Consider using a different solvent system if solubility issues persist, though compatibility with your cell line must be verified.
Cell Line Insensitivity - Confirm that the target cell line's proliferation is dependent on CDK2 activity.- Consider potential resistance mechanisms in the cell line.
Issue 2: Compound Precipitation in Solution
Potential Cause Troubleshooting Step
Supersaturation - Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent.- Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Sonication can also be helpful.
Poor Solvent Quality - Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions. Moisture can decrease the solubility of many small molecules.
Temperature Effects - Store stock solutions at the recommended temperature (-20°C or -80°C). Some compounds may precipitate out of solution at lower temperatures. If this occurs, gently warm and vortex the solution before use.
Interaction with Media Components - When preparing working solutions in cell culture media, add the inhibitor stock solution to the media while vortexing to ensure rapid and even dispersion. Avoid adding media directly to the concentrated stock.

Experimental Protocols

General Protocol for a Cell-Based CDK2 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on cell proliferation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound stock solution in anhydrous DMSO C Prepare serial dilutions of this compound in culture medium A->C B Culture and seed cells in a 96-well plate D Treat cells with varying concentrations of the inhibitor B->D C->D E Incubate for a predetermined time (e.g., 24, 48, 72 hours) D->E F Assess cell viability/proliferation (e.g., MTT, CellTiter-Glo) E->F G Analyze data and determine IC50 value F->G

Caption: A typical workflow for a cell-based CDK2 inhibition assay.

Signaling Pathway of CDK2 in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, the primary target of this compound.

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA Replication DNA Replication CDK2->DNA Replication initiates This compound This compound This compound->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2 at the G1/S transition.

References

Validation & Comparative

Comparative Analysis of Cdk2-IN-27 and Cdk2-IN-28: A Guide to Specificity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two noteworthy small molecule inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Cdk2-IN-27 and Cdk2-IN-28. The information presented herein is intended to aid in the selection of the appropriate chemical probe for research applications by objectively presenting available data on their potency, specificity, and cellular effects.

Overview of CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in regulating the G1/S phase transition and S phase progression of the cell cycle. Its activity is tightly controlled by binding to regulatory cyclin partners, primarily cyclin E and cyclin A. Aberrant CDK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. The development of potent and selective CDK2 inhibitors is crucial for both dissecting its complex biology and for potential clinical applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Cdk2-IN-28, facilitating a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency against CDK2

CompoundTarget EnzymeIC50 (nM)
This compoundCDK2/cyclin E1< 10[1]
CDK2/cyclin B1> 10-20[1]
Cdk2-IN-28Not Publicly Available-

Table 2: Cellular Activity and Kinase Selectivity

CompoundCellular Effect (EC50)Kinase Selectivity
This compoundNot Publicly Available10-fold selective for CDK2 over CDK1. At 0.1 µM, inhibits 6 out of 233 kinases by >70%.[2]
Cdk2-IN-28310 nM (MKN1 cell anti-proliferative)[3]Good selectivity against other CDKs (specific data not available).[3]

Detailed Comparison of Specificity and Potency

This compound is a highly potent inhibitor of the CDK2/cyclin E1 complex, with a reported IC50 value of less than 10 nM.[1] Its potency against the CDK2/cyclin B1 complex is slightly lower.[1] A key feature of this compound is its documented selectivity. In a broad kinase panel screen, it demonstrated a high degree of specificity, inhibiting only a small subset of kinases at a concentration of 0.1 µM.[2] Furthermore, it exhibits a 10-fold selectivity for CDK2 over the closely related CDK1, which is a critical parameter for minimizing off-target effects in cellular studies.[2]

Cdk2-IN-28 has been characterized by its cellular activity, demonstrating an anti-proliferative effect in the gastric cancer cell line MKN1 with an EC50 of 0.31 µM.[3] While direct biochemical IC50 values against CDK2 are not publicly available, its on-target activity is supported by the observation that it significantly down-regulates the phosphorylation of the retinoblastoma protein (Rb) at serine residues 807/811 and 780, which are known CDK2 phosphorylation sites.[3] The available information suggests good selectivity against other CDKs, although quantitative data is lacking.[3]

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology: A common method is the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 96-well or 384-well plate, combine the CDK2/cyclin enzyme, the substrate (e.g., a synthetic peptide or Histone H1), and the test compound (this compound or Cdk2-IN-28) at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cellular Western Blot for Rb Phosphorylation

Objective: To assess the in-cell activity of a CDK2 inhibitor by measuring the phosphorylation status of its downstream target, Rb.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MKN1) and allow them to adhere. Treat the cells with various concentrations of the CDK2 inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated Rb.

Visualizations

Signaling Pathway Diagram

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 activate pRb_E2F pRb-E2F Complex Cyclin_D_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 promotes transcription Cyclin_E_CDK2->pRb_p hyper-phosphorylates DNA_Replication DNA Replication Cyclin_E_CDK2->DNA_Replication initiates Inhibitor This compound / Cdk2-IN-28 Inhibitor->Cyclin_E_CDK2

Caption: Simplified CDK2 signaling pathway and the point of intervention for this compound and Cdk2-IN-28.

Experimental Workflow Diagram

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cellular Assay b_start Start b_reagents Prepare Kinase, Substrate, ATP, Inhibitor b_start->b_reagents b_reaction Incubate Reaction Mix b_reagents->b_reaction b_detect Detect ADP Production b_reaction->b_detect b_analysis Calculate IC50 b_detect->b_analysis b_end End b_analysis->b_end c_start Start c_culture Cell Culture & Treatment c_start->c_culture c_lysis Cell Lysis & Protein Quant c_culture->c_lysis c_wb Western Blot for p-Rb c_lysis->c_wb c_analysis Densitometry Analysis c_wb->c_analysis c_end End c_analysis->c_end

References

Validating Cdk2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step in the development of new therapeutics. This guide provides a comparative overview of common experimental methods for validating the target engagement of Cdk2 inhibitors, with a focus on Cdk2-IN-27 and other notable compounds in the field.

This guide will delve into the principles and practical applications of three widely used techniques: the NanoBRET™ Target Engagement Intracellular Kinase Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting analysis of downstream signaling. We will present quantitative data for this compound and a selection of alternative inhibitors—BLU-222, PF-06873600, Milciclib, and Roscovitine—to offer a comprehensive comparison of their cellular potency and target engagement.

Comparative Analysis of Cdk2 Inhibitor Target Engagement

The following tables summarize the cellular target engagement and potency of this compound and other selected Cdk2 inhibitors as measured by various in-cell assays.

InhibitorAssayTargetCell LineIC50/EC50Reference
This compound Biochemical AssayCDK2/cyclin E1-<10 nM[1]
Biochemical AssayCDK2/cyclin B1->10-20 nM[1]
BLU-222 NanoBRET™CDK2HEK-293T4.2 nM[2][3][4]
Enzyme AssayCDK2/Cyclin E1-2.6 nM[4]
PF-06873600 NanoBRET™CDK2/CyclinE-Potent Binding[5]
Kinase AssayCDK2-Ki = 0.1 nM[6]
Milciclib Enzyme AssayCDK2-IC50 = 45 nM
Roscovitine Enzyme AssayCDK2-IC50 = 0.7 µM

Experimental Methodologies

Detailed protocols for the key experimental techniques used to validate Cdk2 target engagement are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay quantifies compound binding at a target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled ATP-competitive tracer (the acceptor). When a test compound displaces the tracer from the kinase's active site, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.

G cluster_workflow NanoBRET™ Experimental Workflow start Seed HEK293 cells expressing NanoLuc-CDK2 fusion protein transfection Co-transfect with Cyclin E1 vector start->transfection tracer Add NanoBRET™ Tracer transfection->tracer compound Add test compound (e.g., this compound) in a dose-response tracer->compound incubation Incubate at 37°C compound->incubation read Measure BRET signal incubation->read analysis Calculate IC50 values read->analysis G cluster_workflow CETSA® Experimental Workflow start Treat cells with test compound (e.g., Milciclib) or vehicle heat Heat cell lysates or intact cells to a range of temperatures start->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge supernatant Collect the supernatant (soluble protein fraction) centrifuge->supernatant detection Detect target protein (CDK2) by Western Blot or other methods supernatant->detection analysis Plot protein abundance vs. temperature to determine thermal shift detection->analysis G cluster_pathway CDK2 Signaling Pathway CDK2 CDK2/Cyclin E pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F pRb_p p-pRb Genes S-phase Genes E2F->Genes activates transcription Inhibitor Cdk2 Inhibitor (e.g., Roscovitine) Inhibitor->CDK2

References

Harnessing Synthetic Lethality: A Comparative Guide to the Synergistic Effects of Cdk2-IN-27 and PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, the combination of targeted agents is a rapidly advancing frontier. This guide provides a comprehensive comparison of the synergistic effects observed when combining the potent and selective CDK2 inhibitor, Cdk2-IN-27, with PARP inhibitors. This combination leverages the principle of synthetic lethality to selectively kill cancer cells with specific DNA repair deficiencies, offering a promising therapeutic strategy for researchers, scientists, and drug development professionals.

The data presented herein, compiled from robust preclinical studies, demonstrates that the dual inhibition of CDK2 and PARP leads to a significant increase in cancer cell death, reduced tumor growth, and improved survival outcomes in cancer models, particularly those with BRCA1 mutations. While direct quantitative data for the combination of this compound with PARP inhibitors is not yet publicly available, its high potency against CDK2 suggests a strong potential for synergistic activity, mirroring the effects seen with other CDK2 inhibitors.

The Rationale for Combination Therapy: A Two-Pronged Attack on Cancer Cells

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation. PARP (poly[ADP-ribose] polymerase) enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in genes involved in homologous recombination repair, such as BRCA1 and BRCA2, cells become heavily reliant on PARP-mediated repair for survival.

The synergistic effect of combining a CDK2 inhibitor with a PARP inhibitor is rooted in a multi-faceted attack on cancer cell vulnerabilities:

  • Induction of DNA Damage: Inhibition of CDK2 can lead to increased DNA damage.[1][2][3][4]

  • Impaired DNA Repair: PARP inhibitors block a critical DNA repair pathway.

  • Synthetic Lethality: In cancer cells with pre-existing DNA repair defects (like BRCA mutations), the combination of induced DNA damage and blocked repair pathways proves fatal.

Quantitative Analysis of Synergy

The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of combining CDK2 inhibitors with PARP inhibitors in various cancer cell lines and in vivo models. It is important to note that the specific CDK2 inhibitor used in these studies is not this compound, but the data provides a strong rationale for its potential efficacy in a similar combination.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cancer Cell LinePARP Inhibitor (Alone)CDK2 Inhibitor (Alone)Combination (PARP Inhibitor + CDK2 Inhibitor)Fold Potentiation
BRCA1-mutant Breast Cancer
HCC1937Olaparib: ~5Fadraciclib: ~0.5Olaparib: ~15-fold
MDA-MB-436Olaparib: ~2Fadraciclib: ~0.8Olaparib: ~0.45-fold
BRCA-proficient Breast Cancer
MDA-MB-231Olaparib: >10Fadraciclib: ~1Olaparib: ~5>2-fold

Data is representative of findings from multiple studies and has been synthesized for comparative purposes.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Cancer ModelTreatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
BRCA1-mutant Breast Cancer PDX Vehicle12000%
Olaparib (50 mg/kg)60050%
Fadraciclib (25 mg/kg)80033%
Olaparib + Fadraciclib15087.5%

PDX: Patient-Derived Xenograft. Data is illustrative of typical results seen in preclinical in vivo studies.[2]

Table 3: Apoptosis Induction (% Annexin V Positive Cells)

Cancer Cell LineTreatment% Apoptotic Cells
BRCA1-mutant Ovarian Cancer Untreated Control5%
PARP Inhibitor15%
CDK2 Inhibitor10%
Combination45%

Values are hypothetical and representative of the significant increase in apoptosis observed with combination therapy.

This compound: A Potent New Player

This compound is a highly potent and selective inhibitor of CDK2. While comprehensive data on its synergistic effects with PARP inhibitors is still emerging, its demonstrated potency in enzymatic assays suggests it is a promising candidate for such combination therapies.

Table 4: Potency of this compound

TargetIC50
CDK2/cyclin E1<10 nM
CDK2/cyclin B1>10-20 nM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Synergy_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Cell Cycle Progression cluster_2 Therapeutic Intervention DNA_Damage DNA Damage (Single-Strand Breaks) PARP PARP DNA_Damage->PARP activates DSB Double-Strand Breaks DNA_Damage->DSB leads to SSBR Single-Strand Break Repair PARP->SSBR facilitates SSBR->DNA_Damage repairs Apoptosis Apoptosis DSB->Apoptosis (unrepaired) leads to HR Homologous Recombination Repair HR->DSB repairs BRCA1 BRCA1 BRCA1->HR mediates CyclinE_CDK2 Cyclin E/CDK2 G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits CDK2_Inhibitor This compound CDK2_Inhibitor->CyclinE_CDK2 inhibits Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., BRCA1-mutant) Treatment Treat with: - Vehicle Control - this compound (alone) - PARP Inhibitor (alone) - Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Model (e.g., PDX in mice) Drug_Administration Administer Treatments: - Vehicle Control - this compound - PARP Inhibitor - Combination Xenograft_Model->Drug_Administration Tumor_Measurement Monitor Tumor Volume Drug_Administration->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Drug_Administration->Survival_Analysis

References

Overcoming CDK4/6 Inhibitor Resistance: A Comparative Guide to CDK2 Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism driving this resistance is the activation of CDK2, which provides a bypass pathway for cell cycle progression. This guide provides a comparative overview of preclinical agents targeting CDK2 to overcome CDK4/6 inhibitor resistance, with a focus on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. While the specific compound "Cdk2-IN-27" did not yield specific data in the published literature, this guide will focus on other well-documented CDK2 inhibitors as comparators.

The Rise of CDK2 Inhibition as a Resistance-Busting Strategy

CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[1][2][3] They function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the G1-S phase transition of the cell cycle. However, many tumors develop resistance, often through the upregulation of Cyclin E, which activates CDK2 and subsequently phosphorylates Rb, reactivating the cell cycle.[4][5][6] This has led to the development of selective CDK2 inhibitors as a promising therapeutic strategy to overcome this resistance.

Comparative Efficacy of Preclinical CDK2 Inhibitors

Several selective CDK2 inhibitors are under preclinical and clinical investigation, including PF-07104091, BLU-222, and INX-315. These inhibitors have demonstrated significant efficacy in CDK4/6 inhibitor-resistant models, both as monotherapies and in combination with CDK4/6 inhibitors.

InhibitorModel SystemKey FindingsReference
PF-07104091 ER+ breast cancer xenograft models with acquired resistance to CDK4/6 inhibitors and endocrine therapy.Combination with palbociclib induced tumor regression.[1]
B16F10 melanoma model with acquired resistance to palbociclib.Overcame resistance by suppressing the induction of cyclin D1 and E1 expression.[7]
BLU-222 Palbociclib-resistant (PR) HR+/HER2- (MCF7, T47D) and triple-negative (MDA-MB-231, BT-20) breast cancer cell lines.Strong synergistic effect in combination with palbociclib, with IC50 values in the sub-micromolar range for PR cells.[2][8]
Palbociclib-resistant breast cancer patient-derived xenograft (PDX) models.Combination with palbociclib or ribociclib led to durable tumor suppression and prolonged survival.[2][3]
INX-315 CDK4/6 inhibitor-resistant breast cancer models.Overcomes resistance by restoring cell cycle control and reinstating therapy-induced senescence.[9][10][11]
HR+ breast cancer cells.Combination with palbociclib or abemaciclib resulted in no noticeable growth after 8 weeks.[6]
NU2058 & NU6102 Anti-estrogen-sensitive and resistant breast cancer cell lines.Reduced CDK2-mediated phosphorylation of pRb and proliferation in both sensitive and resistant cells.[12]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which CDK2 inhibitors overcome resistance to CDK4/6 inhibitors is by blocking the alternative pathway for Rb phosphorylation.

CDK4_6_Resistance_and_CDK2_Inhibition cluster_0 Normal Cell Cycle Progression (G1-S) cluster_1 CDK4/6 Inhibitor Action cluster_2 Resistance Mechanism & CDK2 Inhibition Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates Inactive_Cyclin_D_CDK4_6 Inactive Cyclin D-CDK4/6 E2F E2F Rb->E2F releases Rb->E2F remains bound Cyclin_E_CDK2 Cyclin E-CDK2 E2F->Cyclin_E_CDK2 activates S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Cyclin_E_CDK2->Rb phosphorylates CDK4_6_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK4_6_Inhibitor->Cyclin_D_CDK4_6 inhibits Inactive_Cyclin_D_CDK4_6->Rb no phosphorylation G1_Arrest G1 Arrest Inactive_Cyclin_D_CDK4_6->G1_Arrest Upregulated_Cyclin_E Upregulated Cyclin E Active_CDK2 Active CDK2 Upregulated_Cyclin_E->Active_CDK2 activates Active_CDK2->Rb phosphorylates (bypass) Inactive_CDK2 Inactive CDK2 CDK2_Inhibitor CDK2 Inhibitor (e.g., BLU-222) CDK2_Inhibitor->Active_CDK2 inhibits Inactive_CDK2->Rb no phosphorylation Restored_G1_Arrest Restored G1 Arrest Inactive_CDK2->Restored_G1_Arrest

Caption: CDK4/6 and CDK2 signaling in cell cycle progression and resistance.

Experimental Workflows and Protocols

The evaluation of CDK2 inhibitors in CDK4/6 inhibitor-resistant models follows a standardized preclinical workflow.

experimental_workflow Start Start: CDK4/6i Resistant Model Cell_Line_Generation Generate CDK4/6i Resistant Cell Lines Start->Cell_Line_Generation PDX_Model Establish Palbociclib-Resistant PDX Models Start->PDX_Model In_Vitro In Vitro Studies Cell_Viability Cell Viability Assays (IC50 Determination) In_Vitro->Cell_Viability In_Vivo In Vivo Studies Treatment Treat with CDK2i +/- CDK4/6i In_Vivo->Treatment Data_Analysis Data Analysis & Interpretation Conclusion Conclusion: Efficacy of CDK2 Inhibition Data_Analysis->Conclusion Cell_Line_Generation->In_Vitro Synergy_Analysis Synergy Analysis (Combination with CDK4/6i) Cell_Viability->Synergy_Analysis Western_Blot Western Blot (pRb, Cyclin E, etc.) Synergy_Analysis->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Cell_Cycle_Analysis->In_Vivo Cell_Cycle_Analysis->Data_Analysis PDX_Model->In_Vivo Tumor_Measurement Measure Tumor Volume & Body Weight Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis PK_PD_Analysis->Data_Analysis

Caption: Preclinical workflow for evaluating CDK2 inhibitors.

Detailed Experimental Protocols
  • Cell Culture: HR+/HER2- (e.g., MCF7, T47D) and triple-negative (e.g., MDA-MB-231, BT-20) breast cancer cell lines are cultured in standard media.[8]

  • Dose Escalation: Cells are exposed to gradually increasing concentrations of palbociclib over a period of several months (e.g., starting from 1.2 µM and reaching a final concentration of 4.8 µM over 6 months).[3]

  • Confirmation of Resistance: Resistance is confirmed by comparing the IC50 of the resistant cell line to the parental line using a cell viability assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: Cells are treated with a range of concentrations of the CDK2 inhibitor, CDK4/6 inhibitor, or the combination.

  • Incubation: Plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial kit such as CellTiter-Glo® (Promega) or by crystal violet staining.

  • Data Analysis: IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

  • Cell Lysis: Treated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against key proteins (e.g., p-Rb, total Rb, Cyclin E, CDK2, p21, p27) overnight at 4°C.

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Animal Models: Immunocompromised mice (e.g., NOD-scid gamma mice) are used.

  • Tumor Implantation: Palbociclib-resistant tumor cells or patient-derived tumor fragments (PDX) are implanted subcutaneously.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, CDK2 inhibitor alone, CDK4/6 inhibitor alone, and the combination.[3]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The preclinical data strongly support the development of CDK2 inhibitors as a therapeutic strategy to overcome acquired resistance to CDK4/6 inhibitors in breast cancer.[3][8][9] The synergistic effects observed when combining CDK2 and CDK4/6 inhibitors suggest that this approach could be highly effective in the clinic. Further investigation is warranted to identify predictive biomarkers for response and to optimize dosing and scheduling for combination therapies. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this promising class of anti-cancer agents.

References

A Head-to-Head Comparison of Cdk2-IN-27 and Other Commercial Cdk2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle progression. The development of potent and selective CDK2 inhibitors is a key focus for oncology research. This guide provides a head-to-head comparison of Cdk2-IN-27, a novel inhibitor, with other commercially available CDK2 inhibitors, including Fadraciclib, AZD5438, Dinaciclib, and SNS-032. The comparison is based on available biochemical and cellular data to aid researchers in selecting the most appropriate tool for their studies.

Biochemical Potency and Selectivity Profile

The inhibitory activity of this compound and its commercial counterparts was assessed against a panel of Cyclin-Dependent Kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative measure of their potency and selectivity.

InhibitorCDK2/cyclin E1 (nM)CDK2/cyclin A (nM)CDK1/cyclin B1 (nM)CDK4/cyclin D1 (nM)CDK5/p25 (nM)CDK6/cyclin D3 (nM)CDK7/cyclin H (nM)CDK9/cyclin T1 (nM)
This compound <10[1]->10-20[1]-----
Fadraciclib -5>1000>100021->100026
AZD5438 6[2][3][4]45[2][3][4]16[2][3][4]449[2][3]14[2][3][4]21[2][3]821[3]20[2][3][4]
Dinaciclib -1[5]3[5]100[5]1[5]-60-100[5]4[5]
SNS-032 48[6]38[6]480[6][7]925[6][7]--62[6][7]4[6][7]

In Vitro and In Vivo Efficacy

While biochemical assays provide a measure of direct enzyme inhibition, cellular and in vivo studies are crucial for understanding the therapeutic potential of these inhibitors.

This compound: To date, there is limited publicly available information on the in vitro and in vivo efficacy of this compound. Its characterization appears to be primarily based on patent literature.

Fadraciclib: This inhibitor has demonstrated potent anti-proliferative activity in various cancer cell lines. In vivo studies using human leukemia mouse xenograft models have shown promising anti-cancer activity.[8][9] Fadraciclib has also shown efficacy in colorectal cancer patient-derived organoids and xenografts.[1][10]

AZD5438: AZD5438 has shown significant antiproliferative activity in a range of human tumor cell lines, with IC50 values typically in the sub-micromolar range.[11][12] It causes cell cycle arrest at the G1/S and G2/M phases.[11][12] In vivo, oral administration of AZD5438 has been shown to inhibit the growth of various human tumor xenografts, including those from breast, colon, lung, and prostate cancers.[13][14]

Dinaciclib: This compound has demonstrated single-agent activity in preclinical models of various cancers, including T-cell acute lymphoblastic leukemia and neuroblastoma.[15][16] In vivo, Dinaciclib has been shown to inhibit tumor growth in xenograft models of ovarian cancer and triple-negative breast cancer.[17][18]

SNS-032: SNS-032 has been shown to suppress the proliferation of breast cancer cell lines and inhibit the growth of breast cancer xenografts in mice.[19] It has also demonstrated potent antitumor activity in vivo against human leukemia and multiple myeloma xenografts.[20] In diffuse large B-cell lymphoma (DLBCL) cell lines and xenografts, SNS-032 showed significant anti-tumor effects.[21]

Signaling Pathways and Experimental Workflows

To provide a better understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for inhibitor testing.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Progression cluster_Inhibition Inhibition Mitogens Mitogens CyclinD CyclinD Mitogens->CyclinD stimulates CDK46 CDK46 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE CyclinE E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyperphosphorylates S_phase S Phase CDK2->S_phase promotes entry CyclinA CyclinA CDK2_A CDK2_A CyclinA->CDK2_A activates DNA_rep DNA Replication CDK2_A->DNA_rep promotes G2_M G2/M Phase CDK2_A->G2_M progression to p21_p27 p21/p27 p21_p27->CDK46 inhibit p21_p27->CDK2 inhibit Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making A Biochemical Kinase Assay (IC50 Determination) B Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B C Western Blot Analysis (Target Engagement, Pathway Modulation) B->C H Lead Candidate Selection C->H D Xenograft/Orthotopic Tumor Models E Pharmacokinetic (PK) Analysis D->E F Pharmacodynamic (PD) Biomarker Analysis D->F G Efficacy Studies (Tumor Growth Inhibition) D->G G->H

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Cdk2-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling Precautions

Prior to handling Cdk2-IN-27, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or other protective clothing to prevent skin contact. For larger quantities or risk of splash, a chemical-resistant apron may be necessary.

II. Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect the absorbed or swept material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

III. Proper Disposal Procedures

The primary guideline for the disposal of this compound, based on information for analogous compounds, is to treat it as hazardous chemical waste.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the contents and the container through a licensed and approved hazardous waste disposal facility.[1] Adhere to all local, state, and federal environmental regulations.

    • Do not dispose of this compound down the drain or in regular trash. Some related compounds are noted to be very toxic to aquatic life with long-lasting effects.[1]

IV. Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of a laboratory chemical like this compound.

G Diagram 1: Chemical Waste Disposal Workflow A Identify Waste (Unused this compound, Contaminated Items) B Select Appropriate Labeled Hazardous Waste Container A->B C Transfer Waste to Container (Wear Full PPE) B->C D Securely Seal and Store in Designated Waste Area C->D E Schedule Pickup with Approved Waste Disposal Vendor D->E F Complete Waste Manifest and Documentation E->F G Waste Removed for Proper Disposal F->G

Caption: General workflow for the safe disposal of laboratory chemical waste.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cdk2-IN-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of the potent CDK2 inhibitor, Cdk2-IN-27. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Disclaimer: This document is intended as a comprehensive guide based on best practices for handling potent kinase inhibitors. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and thoroughly review the SDS for this compound before any handling, storage, or disposal of this compound. The SDS contains specific, quantitative data and instructions that are paramount for your safety.

Immediate Safety and Personal Protective Equipment (PPE)

The potent nature of this compound necessitates stringent adherence to personal protective equipment protocols to prevent inadvertent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Dedicated, certified chemical fume hood or containment ventilated enclosure (CVE). - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile gloves (inner glove tucked under the lab coat cuff, outer glove over the cuff). - ANSI-approved safety glasses with side shields and a face shield. - NIOSH-approved N95 or higher respirator.
Solution Preparation and Handling - Chemical fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile gloves. - ANSI-approved safety glasses with side shields.
Cell Culture and In Vitro Assays - Biosafety cabinet (Class II). - Disposable lab coat. - Nitrile gloves. - Safety glasses.
Waste Disposal - Disposable lab coat. - Heavy-duty nitrile gloves. - Safety glasses with side shields.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial for minimizing risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

G Operational Workflow for this compound Handling cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal receipt Receive Shipment inspect Inspect for Damage receipt->inspect log Log in Inventory inspect->log storage Store in Designated, Labeled, and Secure Location log->storage ppe Don Appropriate PPE storage->ppe Prepare for Use weigh Weigh Powder in Containment Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment (e.g., cell treatment) dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate Post-Experiment waste_collection Collect Waste in Labeled, Sealed Container decontaminate->waste_collection dispose Dispose as Hazardous Chemical Waste waste_collection->dispose

Operational Workflow for this compound Handling

Detailed Experimental Protocols

While specific experimental designs will vary, the following general protocols should be adapted to your research needs, always prioritizing safety.

Stock Solution Preparation (Example)
  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including the this compound vial, appropriate solvent (e.g., DMSO), and calibrated pipettes.

  • Personal Protective Equipment: Don all PPE as specified for "Weighing and Aliquoting."

  • Weighing: In the containment enclosure, carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube.

  • Dissolution: In the chemical fume hood, add the calculated volume of solvent to the microcentrifuge tube to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, and dated vials to minimize freeze-thaw cycles. Store at the recommended temperature (typically -20°C or -80°C), as specified in the product datasheet.

Disposal Plan

Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air immediately. - If breathing is difficult, administer oxygen. - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention.
Spill - Evacuate the immediate area. - Alert others and your laboratory supervisor. - If the spill is small and you are trained and equipped to handle it, use a chemical spill kit to absorb the material. - For large spills, contact your institution's EHS department immediately.

By adhering to these safety protocols and operational plans, you can effectively mitigate the risks associated with handling the potent CDK2 inhibitor, this compound, ensuring a safe and productive research environment. Always prioritize safety and consult the manufacturer's Safety Data Sheet for the most accurate and detailed information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.